molecular formula C4H8ClNO B2503850 1-Aminobut-3-yn-2-ol hydrochloride CAS No. 2109405-82-3

1-Aminobut-3-yn-2-ol hydrochloride

Cat. No.: B2503850
CAS No.: 2109405-82-3
M. Wt: 121.56
InChI Key: XAWPLGYBQWZYRZ-UHFFFAOYSA-N
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Description

1-Aminobut-3-yn-2-ol hydrochloride (CAS 2109405-82-3) is a small molecule building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 4 H 8 ClNO, and it has a molecular weight of 121.57 g/mol . The compound features both a reactive terminal alkyne group and a beta-amino alcohol motif within a single, compact structure. This unique combination of functional groups makes it a valuable chiral synthon for the synthesis of more complex molecules, particularly through metal-catalyzed coupling reactions like the Click reaction (CuAAC) . The terminal alkyne allows for facile incorporation into larger molecular architectures, while the amino alcohol group can serve as a key structural element in active pharmaceutical ingredients. As a hydrochloride salt, the compound offers improved stability and handling properties. This product is intended for research applications and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-aminobut-3-yn-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(6)3-5;/h1,4,6H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLOUZAEWUDLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Aminobut-3-yn-2-ol hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Aminobut-3-yn-2-ol Hydrochloride: A Versatile Chiral Building Block

Abstract

1-Aminobut-3-yn-2-ol hydrochloride is a specialized chiral building block featuring a propargyl group and an amino alcohol scaffold. This combination of functionalities makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex, biologically active molecules. The terminal alkyne provides a versatile handle for a wide array of chemical transformations, including coupling reactions and cycloadditions, while the chiral amino alcohol backbone is a common motif in numerous pharmaceutical agents. This guide provides a comprehensive overview of its properties, general synthetic approaches, potential applications in drug discovery, and essential safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Profile and Physicochemical Properties

A specific CAS Number for 1-Aminobut-3-yn-2-ol as the hydrochloride salt is not readily indexed in major chemical databases. The free base, 1-Aminobut-3-yn-2-ol, is identified in PubChem with CID 18467387.[1] For the purpose of this guide, the properties of the hydrochloride salt have been calculated and are presented below. Researchers should verify the properties of their specific material via analytical characterization.

Chemical Structure:

Table 1: Physicochemical Properties of 1-Aminobut-3-yn-2-ol Hydrochloride

PropertyValueSource
IUPAC Name 1-aminobut-3-yn-2-ol;hydrochloride-
Molecular Formula C₄H₈ClNOCalculated
Molecular Weight 121.57 g/mol Calculated
Free Base MW 85.10 g/mol PubChem[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)[2]
Physical State SolidGeneral knowledge

Synthesis and Purification Strategies

A specific, peer-reviewed synthesis for 1-aminobut-3-yn-2-ol hydrochloride is not prominently available. However, its structure lends itself to established synthetic strategies for chiral propargylic amino alcohols. A common and logical approach involves the nucleophilic addition of an ethynyl group to a protected α-amino aldehyde.

General Synthetic Rationale

The key challenge in synthesizing this molecule is the stereocontrolled formation of the secondary alcohol. A plausible and widely used method involves the following conceptual steps:

  • Starting Material Selection: Begin with a readily available, enantiopure starting material, such as an α-amino acid (e.g., L- or D-Alanine).

  • Protection and Reduction: The amino group is protected (e.g., with Boc or Cbz protecting groups) and the carboxylic acid is reduced to the corresponding aldehyde (a Garner's aldehyde analogue). This step is critical to prevent side reactions.

  • Alkynylation: The core C-C bond is formed via the stereoselective addition of an acetylide anion (e.g., ethynylmagnesium bromide or lithium acetylide) to the protected amino aldehyde. The stereochemistry of this addition is influenced by the existing chiral center and reaction conditions.

  • Deprotection and Salt Formation: The amino protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Generalized Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

  • Step 1: Aldehyde Formation: Reduce an N-protected α-amino acid to its corresponding aldehyde using a suitable reducing agent (e.g., DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Step 2: Acetylide Addition: In a separate flask, prepare the ethynyl Grignard reagent by reacting ethynylmagnesium bromide in THF. Cool the protected amino aldehyde solution to 0 °C and slowly add the Grignard reagent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 3: Workup and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Step 5: Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-protected amino alcohol intermediate using flash column chromatography.

  • Step 6: Deprotection & Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane).

  • Step 7: Isolation: Stir the solution until precipitation is complete. Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the final 1-Aminobut-3-yn-2-ol hydrochloride.

  • Step 8: Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric purity using chiral HPLC.

Synthesis Workflow Diagram

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Purification & Isolation cluster_3 Final Product Reagents N-Protected Amino Acid Ethynylmagnesium Bromide Reduction Reduction to Aldehyde Reagents->Reduction Alkynylation Stereoselective Alkynylation Reduction->Alkynylation Quenching Aqueous Quench (e.g., NH₄Cl) Alkynylation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography Deprotection Acidic Deprotection & Salt Formation Chromatography->Deprotection Isolation Filtration & Drying Deprotection->Isolation Product 1-Aminobut-3-yn-2-ol HCl Isolation->Product Analysis QC Analysis (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for the synthesis of 1-Aminobut-3-yn-2-ol HCl.

Applications in Research and Drug Development

The true value of 1-aminobut-3-yn-2-ol hydrochloride lies in its identity as a chiral propargylamine. This class of compounds is of significant interest in medicinal chemistry due to the unique combination of structural features they offer.[3]

  • Chiral Scaffold: Chirality is a critical factor for drug efficacy and safety, as different enantiomers of a drug can have vastly different biological activities.[4][5] Chiral amino alcohols are privileged structures found in many FDA-approved drugs. The specific stereochemistry of the hydroxyl and amino groups allows for precise three-dimensional interactions with biological targets like enzymes and receptors.[6]

  • Versatile Alkyne Handle: The terminal propargyl group is a highly versatile functional group. It is a key substrate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to link molecules together with high efficiency and selectivity. It can also participate in various other transformations, including Sonogashira couplings, C-H activation, and cyclization reactions, enabling the rapid diversification of lead compounds.[7]

  • Bioisostere and Pharmacophore: The propargylamine motif itself is a recognized pharmacophore in medicinal chemistry. It is present in several marketed drugs and clinical candidates. For instance, propargylamines are known inhibitors of monoamine oxidase (MAO) enzymes, which are targets for treating depression and neurodegenerative diseases.

While direct applications of this specific molecule are not widely published, its structure is analogous to intermediates used in the synthesis of complex pharmaceuticals. For example, chiral amino alcohols like (R)-3-aminobutan-1-ol are key raw materials in the production of antiviral drugs such as dolutegravir.[8] The presence of the alkyne in 1-aminobut-3-yn-2-ol offers expanded synthetic possibilities compared to its saturated analogues.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for 1-aminobut-3-yn-2-ol hydrochloride. The data below is derived from a structurally similar compound, (S)-2-Aminobut-3-yn-1-ol HCl (CAS 898818-92-3), and should be used as a guideline only.[9] A thorough risk assessment should be conducted before handling.

Table 2: Hazard and Precautionary Information (Analogous Compound)

CategoryInformationSource
Pictograms GHS07 (Exclamation Mark)[9]
Signal Word Warning[9]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Handling Recommendations
  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.[11]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The hydrochloride salt form enhances stability and ease of handling compared to the free base.[2]

Conclusion

1-Aminobut-3-yn-2-ol hydrochloride is a high-value chiral synthon with significant potential for applications in drug discovery and complex molecule synthesis. Its bifunctional nature, combining a stereodefined amino alcohol with a reactive alkyne, provides a powerful platform for generating molecular diversity. While detailed public data on this specific molecule is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of chiral propargylamines. Proper adherence to safety protocols, based on data from analogous structures, is essential for its handling and use in a research setting.

References

  • Patents, G. (n.d.). Method for producing propargylamine compounds.
  • Patents, G. (n.d.). Process for the preparation of propargylamine.
  • NIH. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved February 12, 2026, from [Link]

  • NIH PubChem. (n.d.). 1-Amino-3-buten-2-OL. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). 1-aminobut-3-en-2-ol hydrochloride. Retrieved February 12, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved February 12, 2026, from [Link]

  • Patents, G. (n.d.). Preparation of chiral propargylic alcohol and ester intermediates of himbacine analogs.
  • ResearchGate. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved February 12, 2026, from [Link]

  • Wuhan Yingnuo Pharmaceutical Technology Co., Ltd. (2022). CAS: 88211-50-1, Chinese name: 3-butyn-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

  • NIH PubChem. (n.d.). 1-Aminobut-3-YN-2-OL. Retrieved February 12, 2026, from [Link]

  • NIH PubChem. (n.d.). (R)-1-Aminobut-3-en-2-ol. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved February 12, 2026, from [Link]

  • Patents, G. (n.d.). Synthesis method of (R) -3-aminobutanol.

Sources

An In-depth Technical Guide to 2-Amino-1-butanol Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 2-Amino-1-butanol Hydrochloride in Drug Development

In the landscape of pharmaceutical sciences, the precise understanding of chemical intermediates is paramount to the successful development of therapeutic agents. This guide provides a comprehensive technical overview of 2-Amino-1-butanol hydrochloride, a key chiral building block, with a particular focus on its role in the synthesis of the antitubercular drug, ethambutol. While the user's initial query mentioned "aminobutynol hydrochloride," our investigation determined that this was likely a typographical error, as the scientifically and commercially relevant compound is 2-Amino-1-butanol hydrochloride. The presence of a hydroxyl and an amino group on a butane backbone makes this compound a versatile precursor in organic synthesis.[1][2] Its hydrochloride salt form enhances stability and simplifies handling in laboratory and industrial settings. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, analytical characterization, synthesis, and critical application in medicinal chemistry.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for its effective application in synthesis and formulation. While extensive experimental data for the hydrochloride salt is not as readily available as for its free base, the following tables summarize the known and calculated properties of 2-Amino-1-butanol and its hydrochloride salt.

Table 1: Chemical Identifiers and Molecular Formula

IdentifierValueSource
Chemical Name 2-Amino-1-butanol Hydrochloride[3]
Synonyms DL-2-Amino-1-butanol hydrochloride[3]
CAS Number 5959-22-8[3]
Molecular Formula C4H11NO.ClH[3]
Molecular Weight 125.60 g/mol Calculated

Table 2: Physicochemical Properties

PropertyValue (for 2-Amino-1-butanol free base)Source
Appearance Colorless to pale yellow, hygroscopic liquid[4][5]
Melting Point -2 °C[6]
Boiling Point 176-178 °C[6]
Density ~0.944 g/mL at 20 °C[4]
Solubility Highly soluble in water and alcohols[5]

Note: The properties listed in Table 2 are for the free base, 2-Amino-1-butanol, as detailed experimental data for the hydrochloride salt is limited. The hydrochloride salt is expected to be a solid with higher water solubility.

Synthesis of DL-2-Amino-1-butanol Hydrochloride: A Mechanistic Approach

The synthesis of DL-2-Amino-1-butanol hydrochloride is a multi-step process that has been well-documented in patent literature due to its industrial relevance. The following protocol is a synthesis based on a common industrial method.[7]

Experimental Protocol: Synthesis of DL-2-Amino-1-butanol Hydrochloride

Objective: To synthesize DL-2-Amino-1-butanol hydrochloride from 1-butene, chlorine, and acetonitrile.

Pillar of Trustworthiness: This protocol includes in-process checks and workup procedures to ensure the isolation of the desired product.

Step 1: Formation of N-[1-(chloromethyl)propyl]acetimidoyl chloride

  • In a suitable reactor, charge an excess of acetonitrile, which acts as both a reactant and a solvent.

  • Cool the acetonitrile to 0-5 °C.

  • Simultaneously introduce 1-butene and chlorine gas into the reactor while maintaining the temperature below 10 °C. The molar ratio of 1-butene to chlorine should be approximately 1:1.

  • Causality: The reaction between the alkene (1-butene), the nitrile (acetonitrile), and the halogen (chlorine) is a Ritter-type reaction, which proceeds through a chloronium ion intermediate. The nitrile then attacks this intermediate, leading to the formation of the imidoyl chloride.

Step 2: Hydrolysis to N-[1-(chloromethyl)propyl]acetamide

  • After the addition of reactants is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Carefully add water to the reaction mixture to hydrolyze the imidoyl chloride to the corresponding acetamide. This step is exothermic and may require cooling.

Step 3: Hydrolysis to DL-2-Amino-1-butanol Hydrochloride

  • To the crude N-[1-(chloromethyl)propyl]acetamide, add methanol and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours. During this step, the acetamide is hydrolyzed to the free amine, and methyl acetate is formed as a byproduct.

  • Causality: The acidic conditions catalyze the hydrolysis of the amide bond. The use of methanol allows for the removal of the acetate group as the more volatile methyl acetate.

Step 4: Isolation of DL-2-Amino-1-butanol Hydrochloride

  • After the hydrolysis is complete, distill off the volatile components (methanol, methyl acetate, and any remaining water) under reduced pressure.

  • The resulting viscous residue is crude DL-2-Amino-1-butanol hydrochloride, which may crystallize upon standing.[7]

Analytical Characterization: A Self-Validating System

The identity and purity of synthesized 2-Amino-1-butanol hydrochloride must be confirmed through a suite of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of the free base, (S)-(+)-2-Amino-1-butanol, in CDCl₃ typically shows characteristic signals for the ethyl group (a triplet around 0.9 ppm and a multiplet around 1.3-1.5 ppm), the methine proton adjacent to the amino group (a multiplet around 2.7 ppm), and the diastereotopic protons of the CH₂OH group (two multiplets around 3.3 and 3.6 ppm).[8] For the hydrochloride salt, a downfield shift of the protons adjacent to the now-protonated amino group would be expected.

    • ¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of 2-Amino-1-butanol will exhibit broad absorption bands corresponding to the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. For the hydrochloride salt, the N-H stretching bands of the ammonium salt will be prominent.

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry of 2-Amino-1-butanol typically results in a molecular ion peak (M⁺) at m/z = 89.[9] A prominent fragment is often observed at m/z = 58, corresponding to the loss of an ethyl group.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Due to the lack of a strong chromophore, direct UV detection of 2-Amino-1-butanol is challenging. However, derivatization with a suitable UV-active reagent can be employed for quantitative analysis and chiral purity determination.

Application in Drug Development: The Synthesis of Ethambutol

The primary application of enantiomerically pure (S)-(+)-2-Amino-1-butanol is as a key starting material for the synthesis of the antituberculosis drug, Ethambutol.[1] The stereochemistry of the final drug product is critical for its therapeutic activity and safety profile.[1]

Workflow: Synthesis of Ethambutol from (S)-(+)-2-Amino-1-butanol

The synthesis involves the N-alkylation of two molecules of (S)-(+)-2-Amino-1-butanol with 1,2-dichloroethane.

Ethambutol_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation S_2_aminobutanol (S)-(+)-2-Amino-1-butanol reaction N-Alkylation S_2_aminobutanol->reaction dichloroethane 1,2-Dichloroethane dichloroethane->reaction ethambutol_base Ethambutol (free base) reaction->ethambutol_base hcl_addition HCl Addition ethambutol_base->hcl_addition ethambutol_hcl Ethambutol Hydrochloride hcl_addition->ethambutol_hcl

Caption: Synthesis of Ethambutol Hydrochloride.

The reaction is typically carried out at elevated temperatures, and the resulting ethambutol free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid to improve its stability and facilitate its formulation into a pharmaceutical dosage form.[10]

Conclusion

2-Amino-1-butanol hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of ethambutol. A thorough understanding of its chemical and physical properties, as well as reliable methods for its synthesis and characterization, are essential for ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of these aspects, grounded in authoritative scientific literature and patents, to support the work of researchers and professionals in the field of drug development.

References

  • Synthesis of ethambutol. (1976).
  • Method for synthesizing ethambutol hydrochloride. (2021).
  • Ethambutol hydrochloride synthesis method. (2018). Eureka | Patsnap. [Link]

  • A kind of preparation method of ethambutol. (2020).
  • Synthesis of dl-2-amino-1-butanol. (1976).
  • 2-AMINO-1-BUTANOL HYDROCHLORIDE. Drugfuture. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). National Institutes of Health. [Link]

  • 2-Aminobutanol. Solubility of Things. [Link]

  • 2-Amino-1-butanol, (-)- | C4H11NO | CID 2723856. PubChem. [Link]

  • 2-Amino-1-butanol, (+)- | C4H11NO | CID 120084. PubChem. [Link]

  • 2-Amino-1-butanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Design, Synthesis and Evaluation of Novel Ethambutol Analogues. (2013). National Institutes of Health. [Link]

  • Chemical Properties of 1-Butanol, 2-amino- (CAS 96-20-8). Cheméo. [Link]

  • 2-Amino-1-butanol. Haz-Map. [Link]

  • 1-Butanol, 2-amino-. NIST WebBook. [Link]

Sources

Suppliers and price of 1-Aminobut-3-yn-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Technical Utilization of 1-Aminobut-3-yn-2-ol Hydrochloride

Part 1: Executive Summary & Chemical Profile

1-Aminobut-3-yn-2-ol hydrochloride is a high-value, bifunctional chiral building block used primarily in the synthesis of complex pharmaceutical intermediates, specifically for fragment-based drug discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs).

Its structure features a terminal alkyne (suiting "Click" chemistry/CuAAC), a secondary alcohol (for esterification/etherification), and a primary amine (for amide coupling). This trifunctional nature makes it a versatile "linchpin" molecule, but also contributes to its scarcity and high cost in the commercial market.

Chemical Identity:

  • IUPAC Name: 1-Aminobut-3-yn-2-ol hydrochloride

  • Common Isomer Confusion: Frequently confused with 2-Aminobut-3-yn-1-ol (an isomer derived from serine/alanine analogs). Ensure correct regiochemistry before ordering.

  • CAS Number (Free Base): 676503-25-6[1][2]

  • CAS Number (HCl Salt): Not widely indexed; typically custom-prepared.

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 85.11 (Free Base) / 121.57 (HCl Salt)

Part 2: The Supply Chain Landscape

Unlike commodity reagents, 1-Aminobut-3-yn-2-ol is rarely held in stock due to the instability of the free base and the niche demand for this specific regioisomer. Procurement follows a "Make-on-Demand" or Custom Synthesis model.

Tier 1: Primary Catalog Suppliers (Aggregators)

These vendors list the CAS but rarely hold physical inventory. They act as intermediaries for synthesis labs in China and Eastern Europe.

  • Accela ChemBio: Lists CAS 676503-25-6 (Catalog ID: SY376206).[1][2]

  • Enamine / UkrOrgSynthesis: Major source for alkyne-substituted building blocks.

  • WuXi AppTec: Preferred for kilogram-scale custom batches.

Tier 2: Sourcing Strategy (Make vs. Buy)

Due to long lead times (4–8 weeks) and high costs, the decision to purchase versus synthesize in-house is critical.

SupplyChain Start Requirement: 1-Aminobut-3-yn-2-ol HCl QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale Catalog Check Aggregators (MolPort, SciFinder) SmallScale->Catalog Custom Custom Synthesis Quote (Lead Time: 6-8 Weeks) LargeScale->Custom If Outsourcing Budget High InHouse In-House Synthesis (Protocol Below) LargeScale->InHouse If Chemistry Team Available Stock In Stock? Catalog->Stock Buy Direct Purchase ($500-$1000/g) Stock->Buy Yes Stock->Custom No

Figure 1: Strategic decision tree for sourcing 1-Aminobut-3-yn-2-ol based on scale and timeline.

Part 3: Cost Analysis & Market Dynamics

Pricing for this compound is volatile and volume-dependent. The high cost is driven by the use of expensive starting materials (N-Boc-Glycinal) or difficult handling of the low-molecular-weight intermediates.

Estimated Market Pricing (2025/2026):

QuantityVendor TypeEstimated Price RangeLead Time
100 mg Catalog (Spot Stock)$150 - $3001-2 Weeks
1 Gram Catalog (Backorder)$800 - $1,5004-6 Weeks
10 Grams Custom Synthesis (CRO)$3,500 - $6,0006-8 Weeks
100 Grams FTE / Process LabNegotiated ($200/g)3 Months

Note: If you find a price significantly lower (e.g., $50/g), verify the structure immediately. It is likely the isomer 2-aminobut-3-yn-1-ol or the alkene 1-aminobut-3-en-2-ol .

Part 4: Quality Assurance & Validation

When receiving a shipment or synthesizing this material, validation is mandatory to rule out regioisomers.

Critical QC Parameters:

  • 1H NMR (DMSO-d6):

    • Alkyne Proton: Look for a triplet or doublet of doublets around

      
       3.0–3.5 ppm (depending on H-bonding).
      
    • Methine (CH-OH): Distinct multiplet at

      
       4.2–4.5 ppm.
      
    • Methylene (CH2-NH2): Multiplet at

      
       2.8–3.1 ppm.
      
    • Differentiation: The isomer (2-amino...) will show a methine proton attached to the nitrogen, not the oxygen.

  • Silver Nitrate Test:

    • Dissolve a small amount in water/ethanol. Add

      
      . A white precipitate indicates the presence of the terminal alkyne (silver acetylide formation) AND the chloride counterion.
      

Part 5: Synthetic Utility & Protocols

A. In-House Synthesis Protocol (The "Make" Option)

If commercial sourcing fails, the most reliable route utilizes the addition of ethynylmagnesium bromide to protected glycinal.

Reaction Pathway:

  • Starting Material: N-Boc-Glycinal (CAS 72778-08-0).

  • Reagent: Ethynylmagnesium bromide (0.5M in THF).

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

  • Grignard Addition:

    • Flame-dry a 250mL 3-neck flask under Argon.

    • Charge with N-Boc-Glycinal (1.0 eq) dissolved in anhydrous THF. Cool to -78°C.

    • Add Ethynylmagnesium bromide (2.5 eq) dropwise over 30 minutes.

    • Mechanistic Note: Low temperature is crucial to prevent racemization of the aldehyde and over-addition.

    • Allow to warm to 0°C and stir for 2 hours.

    • Quench with saturated

      
      .[4] Extract with EtOAc.[4]
      
    • Purify the intermediate (N-Boc-1-aminobut-3-yn-2-ol) via silica flash chromatography (Hexane/EtOAc).

  • Deprotection (Salt Formation):

    • Dissolve the Boc-intermediate in minimal dry dioxane.

    • Add 4M HCl in dioxane (10 eq) at 0°C. Stir for 1 hour.

    • Observation: The product should precipitate as a white/off-white solid.

    • Filter under inert atmosphere (hygroscopic!) and wash with cold ether.

B. Utilization in "Click" Chemistry

The primary application of this building block is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ReactionPathway Reagent 1-Aminobut-3-yn-2-ol HCl Process CuAAC Conditions (CuSO4, Na Ascorbate, tBuOH/H2O) Reagent->Process Azide Target Azide (R-N3) Azide->Process Product 1,2,3-Triazole Linker (Bifunctional Scaffold) Process->Product Deriv1 Amide Coupling (R-COOH + EDC) Product->Deriv1 Via Amine Deriv2 Esterification (Acyl Chloride) Product->Deriv2 Via Alcohol

Figure 2: Functionalization pathway transforming the alkyne into a triazole linker while retaining amine/alcohol handles.

References

  • PubChem. 1-Amino-3-butyn-2-ol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Accela ChemBio. Product Catalog: 1-Amino-3-butyn-2-ol (SY376206).[1][2] Available at: [Link]

  • Organic Syntheses. Synthesis of Propargylic Alcohols via Grignard Addition. Org.[4][5] Synth. 2007, 84, 120.[4] (Methodology adaptation). Available at: [Link]

Sources

Synonyms for 1-Aminobut-3-yn-2-ol (e.g., 2-hydroxy-3-butynyl amine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Aminobut-3-yn-2-ol , a critical chiral building block in the synthesis of heterocyclic pharmaceuticals.

Synonyms, Synthesis, and Applications in Drug Discovery

Core Identity & Nomenclature

1-Aminobut-3-yn-2-ol is a bifunctional aliphatic fragment characterized by a terminal alkyne, a secondary alcohol, and a primary amine. Its structural versatility makes it a "lynchpin" intermediate for constructing complex heterocyclic scaffolds, particularly oxazoles and pyrroles found in kinase inhibitors and natural product analogs.

Nomenclature Data Matrix

The following table consolidates valid identifiers to ensure precise procurement and database searching.

Identifier TypeValueContext
IUPAC Name 1-Aminobut-3-yn-2-ol Preferred IUPAC Name (PIN)
Common Synonym 2-Hydroxy-3-butynyl amineDescriptive (functional group priority)
Inverted Synonym 4-Amino-1-butyn-3-olAlternative numbering (less common)
CAS Number 676503-25-6 Free Base
CAS Number 2109405-82-3 Hydrochloride Salt
Molecular Formula

MW: 85.10 g/mol
SMILES C#CC(O)CNCanonical string
Structural Architecture

The molecule possesses a stereocenter at the C2 position, existing as (R) and (S) enantiomers. The terminal alkyne (


) provides a handle for "Click" chemistry (CuAAC) or Sonogashira coupling, while the 1,2-aminoalcohol motif allows for cyclization.

ChemicalStructure Alkyne Terminal Alkyne (C3-C4) Sonogashira Coupling Chiral Chiral Center (C2) (R)/(S) Selectivity Alkyne->Chiral Alcohol Secondary Alcohol (C2-OH) H-Bond Donor/Acceptor Chiral->Alcohol Amine Primary Amine (C1-NH2) Nucleophilic Attack Chiral->Amine

Figure 1: Functional reactivity map of 1-Aminobut-3-yn-2-ol showing orthogonal reaction sites.

Synthesis Protocols

Production of 1-Aminobut-3-yn-2-ol typically avoids direct reduction of nitriles or nitroalkynes due to the sensitivity of the alkyne moiety. The industrial standard involves the regioselective ring opening of 2-ethynyloxirane (ethynyl epoxide).

Primary Route: Aminolysis of Ethynyl Oxirane

This method is preferred for its atom economy and retention of the alkyne unsaturation.

Mechanism: Nucleophilic attack of ammonia at the less substituted carbon (C1) of the epoxide ring under basic conditions.

Reagents:

  • Precursor: 2-Ethynyloxirane (CAS 6924-81-8)

  • Nucleophile: Aqueous Ammonia (

    
    ) or Liquid Ammonia
    
  • Catalyst (Optional): Lewis acid (e.g.,

    
    ) to activate the epoxide.
    

Step-by-Step Protocol:

  • Preparation: Charge a high-pressure autoclave with 2-ethynyloxirane (1.0 eq) dissolved in an inert solvent (e.g., THF or Methanol).

  • Amination: Cool the vessel to 0°C. Slowly introduce Liquid Ammonia (10-20 eq). The excess ammonia minimizes the formation of secondary amine dimers (bis-alkylation).

  • Reaction: Seal the autoclave and allow the temperature to rise to 20-25°C. Stir for 12–24 hours. Note: Monitoring by GC-MS is critical to ensure complete consumption of the epoxide.

  • Workup: Vent the excess ammonia carefully into a scrubber. Concentrate the reaction mixture under reduced pressure to remove solvent.

  • Purification: The crude oil is often purified via vacuum distillation or converted to the Hydrochloride salt (CAS 2109405-82-3) by addition of HCl in dioxane, followed by recrystallization.

SynthesisPathway Start 2-Ethynyloxirane (Epoxide) TS Transition State (Regioselective Attack at C1) Start->TS Activation Reagent NH3 (excess) (Nucleophile) Reagent->TS Product 1-Aminobut-3-yn-2-ol (Target) TS->Product Ring Opening SideProduct Dimer Impurity (Bis-alkylated amine) Product->SideProduct + Epoxide (if NH3 low)

Figure 2: Regioselective synthesis pathway via epoxide ring opening.

Alternative Route: Henry Reaction (Nitroaldol)

Used primarily in academic settings for generating racemic mixtures or when epoxide precursors are unavailable.

  • Condensation: Reaction of Propargyl aldehyde with Nitromethane using a base catalyst (e.g.,

    
    ).
    
  • Intermediate: Yields 1-nitrobut-3-yn-2-ol.

  • Reduction: Selective reduction of the nitro group to the amine using Zinc/HCl or

    
    . Caution: Catalytic hydrogenation (Pd/C, H2) will reduce the alkyne to an alkene or alkane.
    

Applications in Drug Development

The 1,2-aminoalcohol motif adjacent to an alkyne is a "privileged structure" in medicinal chemistry.

Heterocycle Synthesis (Oxazoles)

The most common application is the synthesis of 5-substituted oxazoles .

  • Mechanism: The amine is acylated with a carboxylic acid derivative. The resulting amide undergoes cyclodehydration (using reagents like Burgess reagent or

    
    ) to form the oxazoline, which is then oxidized or aromatized to the oxazole.
    
  • Relevance: This pathway is used to synthesize kinase inhibitors where the oxazole ring mimics the ATP adenine core.

Sphingosine Analogs

1-Aminobut-3-yn-2-ol serves as a truncated analog of sphingosine. The alkyne allows for chain extension via Sonogashira coupling to mimic the long lipid tail of sphingolipids, enabling the study of sphingosine-1-phosphate (S1P) receptor modulators.

"Click" Chemistry Probes

The terminal alkyne allows this small molecule to be used as a bio-orthogonal probe . It can be incorporated into peptides or small molecules and subsequently labeled with fluorescent azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety & Handling (E-E-A-T)

As a low-molecular-weight amine and alkyne, this compound presents specific hazards.

Hazard ClassH-CodeDescriptionHandling Protocol
Skin Corrosion H314/H315 Causes severe skin burns/irritation.Wear nitrile gloves (double-gloving recommended).
Eye Damage H318/H319 Causes serious eye damage.Use chemical splash goggles and a face shield.
Flammability H226 Flammable liquid/vapor (Free base).Store under inert gas (

/Ar) away from sparks.

Storage: The free base is prone to oxidation and polymerization. It should be stored at -20°C under Argon. The Hydrochloride salt is stable at room temperature but is hygroscopic.

References

  • PubChem. 1-Aminobut-3-yn-2-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Royal Society of Chemistry. Reaction of Ethynyl Radical with Ammonia. Phys. Chem. Chem. Phys. Available at: [Link] (Contextual reactivity of ethynyl species).

Sources

Methodological & Application

Synthesis of oxazoles from 1-Aminobut-3-yn-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Functionalized Oxazoles from 1-Aminobut-3-yn-2-ol Hydrochloride

Executive Summary & Strategic Rationale

The synthesis of oxazoles from 1-Aminobut-3-yn-2-ol hydrochloride (CAS: 88465-68-3) presents a unique opportunity to access 5-alkynyloxazoles , a high-value scaffold in medicinal chemistry often used for "Click" chemistry (CuAAC) diversification or as rigid linkers in peptidomimetics.

While standard oxazole syntheses often rely on the Van Leusen reaction or metal-catalyzed cyclization of simple propargyl amides, this specific amino-alkynol substrate requires a tailored approach due to its bifunctional nature (amine + secondary propargylic alcohol).

The Core Challenge: Direct cyclization of the raw amino-alcohol often yields oxazolines or isoxazoles (via hydroxylamine pathways). To achieve the aromatic oxazole core, the oxidation state of the C2-carbon must be adjusted.

The Solution: This guide details a robust Acylation-Oxidation-Cyclodehydration (AOC) protocol. This pathway ensures regiocontrol and preserves the terminal alkyne, providing a versatile handle for downstream functionalization.

Mechanistic Pathway & Logic

The transformation relies on the Modified Robinson-Gabriel Synthesis . Unlike the classical harsh acidic conditions, we utilize mild dehydration agents (Burgess reagent or Wipf protocol) to effect cyclization after establishing the necessary oxidation state.

Reaction Logic Flow
  • Chemo-selective N-Acylation: The amine is acylated in the presence of the free hydroxyl group. The HCl salt requires careful neutralization to prevent polymerization of the sensitive alkyne.

  • Propargylic Oxidation: The secondary alcohol is oxidized to a ketone (ynone). This is the critical step that sets up the correct oxidation state for the final aromatic system.

  • Cyclodehydration: The resulting

    
    -acylamino ketone undergoes intramolecular cyclization and dehydration to form the oxazole ring.
    

OxazoleSynthesis cluster_mech Mechanism Insight Start 1-Aminobut-3-yn-2-ol HCl (Starting Material) Step1 Step 1: N-Acylation (R-COCl / Base) Start->Step1 Neutralization Inter1 Intermediate A: N-(2-hydroxybut-3-ynyl)amide Step1->Inter1 Amide Bond Formation Step2 Step 2: Oxidation (Dess-Martin Periodinane) Inter1->Step2 Chemoselective Oxid. Inter2 Intermediate B: α-Acylamino Ynone Step2->Inter2 Ketone Formation Step3 Step 3: Cyclodehydration (Burgess Reagent or PPh3/I2) Inter2->Step3 Robinson-Gabriel Product Target: 2-Substituted-5-Ethynyloxazole Step3->Product - H2O

Figure 1: Strategic workflow for the conversion of 1-Aminobut-3-yn-2-ol HCl to 5-ethynyloxazoles.

Detailed Experimental Protocols

Phase 1: Salt Neutralization & N-Acylation

Objective: Introduce the C2-substituent of the final oxazole ring.[1] Critical Control Point: Temperature control is vital during neutralization to avoid degradation of the amino-alkynol.

Reagents:

  • 1-Aminobut-3-yn-2-ol HCl (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Suspend 1-Aminobut-3-yn-2-ol HCl (10 mmol) in anhydrous DCM (50 mL) at 0 °C under nitrogen.

  • Add TEA (25 mmol) dropwise. The suspension will clear as the freebase is liberated. Stir for 15 min.

  • Add the Acid Chloride (11 mmol) dropwise over 20 minutes, maintaining temperature < 5 °C.

    • Note: If the Acid Chloride is solid, dissolve in minimal DCM before addition.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Quench: Wash with saturated NaHCO3 (2x) and Brine (1x).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).

Phase 2: Oxidation of Propargylic Alcohol

Objective: Convert the alcohol to a ketone without affecting the alkyne or amide. Selection:Dess-Martin Periodinane (DMP) is preferred over Swern or MnO2 due to mildness and ease of workup for small-scale high-value synthesis.

Reagents:

  • Intermediate A (from Phase 1)

  • Dess-Martin Periodinane (1.2 equiv)

  • DCM (wet, as DMP requires trace water for mechanism, but standard DCM is usually sufficient)

Protocol:

  • Dissolve Intermediate A (5 mmol) in DCM (25 mL) at 0 °C.

  • Add DMP (6 mmol) in one portion.

  • Remove ice bath and stir at RT for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the lower-running alcohol and appearance of the UV-active ketone.

  • Workup: Quench with a 1:1 mixture of sat. Na2S2O3 and sat. NaHCO3. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extract with DCM, dry, and concentrate. The resulting

    
    -acylamino ynone  is often stable enough for the next step without column chromatography.
    
Phase 3: Cyclodehydration to Oxazole

Objective: Close the ring to form the aromatic oxazole. Method:Wipf Protocol (PPh3/I2/Base) or Burgess Reagent . The Wipf protocol is generally more scalable for this substrate.

Reagents:

  • 
    -Acylamino Ynone (Intermediate B)
    
  • Triphenylphosphine (

    
    ) (2.0 equiv)
    
  • Iodine (

    
    ) (2.0 equiv)
    
  • Triethylamine (4.0 equiv)

  • DCM[2]

Protocol:

  • Dissolve

    
     (4 mmol) and 
    
    
    
    (4 mmol) in anhydrous DCM (20 mL) at 0 °C. Stir until the iodine color fades/stabilizes (formation of
    
    
    ).
  • Add TEA (8 mmol).

  • Add Intermediate B (2 mmol) dissolved in DCM (5 mL) slowly.

  • Allow to warm to RT. The reaction typically completes within 2–4 hours.

  • Purification: Concentrate directly and purify via silica gel chromatography.

    • Target:2-Substituted-5-ethynyloxazole .

Quantitative Data & Stoichiometry Table

ComponentRoleEquiv.Critical Parameter
1-Aminobut-3-yn-2-ol HCl Substrate1.0Keep dry; hygroscopic salt.
Acid Chloride (R-COCl) Diversification1.1Determines C2-substituent.
Dess-Martin Periodinane Oxidant1.2Avoid excess heating; potentially shock sensitive when dry.

/

Dehydrating Agent2.0Must generate fresh

in situ.
Triethylamine Base2.5 - 4.0Scavenges HCl/HI; essential for cyclization.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Acylation).

    • Cause: The hydroxyl group may be competing for the acyl chloride (O-acylation vs N-acylation).

    • Fix: Ensure the temperature is kept at 0 °C during addition. N-acylation is kinetically favored at lower temperatures. If O-acylation occurs, mild hydrolysis (LiOH/THF) can selectively cleave the ester while leaving the amide intact.

  • Issue: Decomposition during Oxidation.

    • Cause: Propargylic ketones are reactive Michael acceptors.

    • Fix: Do not store Intermediate B. Proceed immediately to Step 3. Avoid basic workups for the oxidation step if possible (filter through silica plug).

  • Issue: Incomplete Cyclization.

    • Alternative: If the Wipf protocol fails, use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at 50 °C. This is a milder, neutral alternative.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.

  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews.

  • Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters.

Sources

Application Note: Optimizing CuAAC Ligation with 1-Aminobut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Advantage

1-Aminobut-3-yn-2-ol (ABY) represents a high-value heterobifunctional linker in the chemical biology toolkit. Unlike standard propargyl amines, ABY possesses a secondary hydroxyl group at the C2 position, introducing hydrophilicity and a handle for potential secondary functionalization, alongside the primary amine (C1) and the terminal alkyne (C3-C4).

This architecture allows ABY to serve as a versatile "bridge" in:

  • PROTAC Linker Synthesis: Tuning solubility and chain length.

  • Antibody-Drug Conjugates (ADCs): Providing a hydrophilic spacer to reduce aggregation.

  • Surface Functionalization: Orienting biomolecules on azide-functionalized surfaces.

However, the 1,2-amino-alcohol motif presents a specific challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): it acts as a bidentate ligand that can chelate Cu(I), potentially poisoning the catalytic cycle if not managed correctly. This guide outlines the optimized protocols to bypass this "chelation trap" and achieve quantitative yields.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-Aminobut-3-yn-2-ol
Structure

Molecular Weight 85.11 g/mol
Solubility High in

, DMSO, MeOH; Low in

pKa (Amine) ~8.7 (Estimated)
Storage -20°C, Hygroscopic.[1] Store under Argon.

Critical Handling Note: The primary amine is nucleophilic. In the presence of activated esters (NHS, TFP), it reacts rapidly. In CuAAC reactions, the free amine can coordinate copper. Recommendation: If possible, functionalize the amine (e.g., amide bond formation) before the click reaction to eliminate chelation interference.

Mechanistic Insight: The "Chelation Trap"

To use ABY effectively, one must understand why standard click protocols often stall. The active catalyst in CuAAC is not free copper, but a Cu(I)-ligand complex.

  • The Productive Cycle: Cu(I) binds the alkyne

    
    -system, lowering the pKa of the terminal proton to form a copper-acetylide.
    
  • The Trap: The amine (N) and hydroxyl (O) of ABY form a 5-membered chelate ring with Cu(I). This "off-cycle" species is thermodynamically stable but catalytically inactive, effectively sequestering the catalyst.

Visualization: Pathway & Chelation Trap

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory chelation pathway.

CuAAC_Mechanism Start Reagents: Azide + ABY (Alkyne) Acetylide Cu-Acetylide Intermediate Start->Acetylide + Cu(I) Trap CHELATION TRAP (Inactive Cu-Amine Complex) Start->Trap Free Amine Coordinates Cu Cu_Ligand Active Catalyst [L-Cu(I)] Cu_Ligand->Acetylide Drives Cycle Triazole Product: 1,2,3-Triazole Acetylide->Triazole + Azide (Fast) Trap->Cu_Ligand Requires Excess Strong Ligand (THPTA)

Figure 1: The "Chelation Trap" (Red) competes with the productive CuAAC cycle. Using strong ligands like THPTA is required to reverse this trap.

Experimental Protocols

Method A: Direct Click (Free Amine)

Use this method if you must perform the click reaction while the amine is free (e.g., synthesizing a library of amine-functionalized triazoles).

Key Strategy: Use a 5:1 Ligand:Copper ratio (specifically THPTA or BTTAA) to outcompete the substrate chelation.

Reagents:

  • Substrate: 1-Aminobut-3-yn-2-ol (1.0 eq)

  • Azide: Desired azide partner (1.0 - 1.2 eq)

  • Catalyst Source:

    
     (100 mM stock in water)
    
  • Ligand: THPTA (200 mM stock in water)

  • Reductant: Sodium Ascorbate (500 mM stock in water - Freshly prepared)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES. Avoid Tris (chelates Cu).

Step-by-Step Protocol:

  • Prepare Catalyst Mix (Crucial): In a separate tube, mix

    
     and THPTA.
    
    • Ratio: 1 mol Cu : 5 mol THPTA.

    • Incubate: Let stand for 5 minutes. The solution should be light blue.

  • Reaction Assembly:

    • Dissolve Alkyne (ABY) and Azide in Buffer/DMSO (if needed for azide solubility). Final concentration: 1–10 mM.

    • Add the Catalyst Mix to the reaction. (Recommended load: 5–10 mol% Cu relative to alkyne).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 mM or 50 eq relative to Cu).

    • Observation: The solution may turn colorless or pale yellow.

  • Incubation:

    • Seal tube (exclude

      
      ).[2] Incubate at RT for 1–4 hours.
      
  • Quenching:

    • Add EDTA (10 mM final) to chelate copper and break the ABY-Cu complexes.

Method B: Sequential Synthesis (Amide First)

Use this method for highest yield. Converting the amine to an amide removes the chelation risk.

Workflow:

  • Functionalization: React ABY with an NHS-ester payload (e.g., Biotin-NHS, Fluorophore-NHS) in DMF/DIPEA.

  • Purification: HPLC or Silica flash (MeOH/DCM).

  • Click Reaction: Perform standard CuAAC on the resulting N-functionalized alkyne.

    • Benefit: Catalyst loading can be reduced to 1 mol% Cu.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst poisoning by free amine.Increase THPTA:Cu ratio to 10:1. Add fresh Ascorbate.
Blue Solution turns Brown Copper oxidation / Precipitate.Oxygen leak. Degas buffers. Increase Ascorbate.
Low Yield (Bio-conjugation) Protein aggregation.Add 5-10% Glycerol. Use BTTAA ligand (more gentle).
Product is Blue/Green Copper retention.Wash with EDTA or imidazole buffer.
Decision Tree for Protocol Selection

Decision_Tree Q1 Is the Amine (C1) Free? Branch_Yes Yes (Free NH2) Q1->Branch_Yes Branch_No No (Amide/Protected) Q1->Branch_No Method_A USE METHOD A High Catalyst Load (5-10%) Ligand: THPTA (5 eq vs Cu) Branch_Yes->Method_A Method_B USE METHOD B Standard Catalyst Load (1%) Ligand: THPTA or TBTA Branch_No->Method_B

Figure 2: Workflow selection based on the state of the amine group.

References

  • Presoslki, S., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

    • Core reference for the THPTA ligand protocol and handling difficult substr
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie International Edition.

    • Establishes BTTAA as a superior ligand for sensitive biomolecules.
  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.

    • Mechanistic grounding for the copper-acetylide cycle.
  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie.

    • Discusses the effects of chel

Sources

Application Note: High-Fidelity Sonogashira Coupling of Amino-Alkynol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-alkynol derivatives (e.g., propargyl amines with pendant hydroxyl groups) are high-value pharmacophores in drug discovery, serving as precursors for isoquinolines, pyrroles, and kinase inhibitor linkers. However, they present a "perfect storm" for catalytic failure: the amine moiety can poison Palladium (Pd) centers, while the 1,X-amino-alcohol motif can chelate Copper (Cu) co-catalysts, arresting the transmetallation step.

This guide provides two distinct protocols:

  • Method A (Standard): For protected amines or sterically hindered substrates.

  • Method B (Cu-Free): The "Chelation-Proof" method for free amino-alkynols, utilizing high-activity phosphine ligands to bypass the copper cycle entirely.

Mechanistic Insight & Challenges

To ensure reproducibility, one must understand why these substrates fail. In a standard Sonogashira reaction, the rate-determining step is often the transmetallation between the Pd(II)-aryl complex and the Cu(I)-acetylide.[1]

The Chelation Trap

Amino-alkynols possess both a nitrogen donor and an oxygen donor. In the presence of CuI (the standard co-catalyst), these functional groups can form a stable 5- or 6-membered chelate ring with the Copper species. This creates a thermodynamic sink, preventing the Copper-acetylide from transferring the alkyne to the Palladium center. Furthermore, free amines can displace phosphine ligands on the Pd(0) species, deactivating the catalyst (Catalyst Poisoning).

Diagram: The Catalytic Cycle & Interference Pathways

The following diagram illustrates the standard cycle and the specific points where amino-alkynols interfere.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison PATHWAY A: Catalyst Poisoning (Amine binds Pd, displacing Ligand) Pd0->Poison Free Amine TransMet Transmetallation OxAdd->TransMet Prod Product (Ar-Alkyne) TransMet->Prod Reductive Elimination Prod->Pd0 CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Transfer Alkyne Chelate PATHWAY B: Cu-Chelation (Amino-Alcohol traps Cu) CuCycle->Chelate Amino-Alkynol

Figure 1: The Sonogashira catalytic cycle highlighting failure modes. Pathway A shows direct Pd poisoning by the amine. Pathway B shows the sequestration of the Cu co-catalyst by the amino-alcohol motif.

Critical Optimization Parameters

The following table summarizes the strategic adjustments required for amino-alkynol substrates compared to standard alkynes.

ParameterStandard ConditionsAmino-Alkynol Optimized Rationale
Catalyst Source Pd(PPh₃)₂Cl₂Pd(PPh₃)₄ or Pd(OAc)₂ + XPhos Pd(II) precatalysts can be reduced by amines, but Pd(0) sources with bulky ligands (XPhos) prevent amine coordination.
Co-Catalyst CuI (5-10 mol%)None (Method B) or Low Loading (Method A)Removing Cu eliminates the chelation trap and Glaser homocoupling side-reactions.
Base Et₃N or DiethylamineCs₂CO₃ or K₃PO₄ Inorganic bases prevent the formation of soluble amine-hydrohalide salts that can complicate purification.
Solvent THF or DMFDMSO or Aq. Acetonitrile High polarity is needed to solubilize the zwitterionic intermediates often formed with amino substrates.

Experimental Protocols

Method A: The Copper-Catalyzed Protocol

Best for: Protected amines (e.g., N-Boc, N-Cbz) or tertiary amines where chelation is sterically disfavored.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amino-Alkynol (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-2 mol%) — Keep loading low.

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Degassing (Critical): Charge a reaction vial with the aryl halide, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Oxygen promotes Cu-mediated homocoupling of the amino-alkynol.

  • Solvent Addition: Add degassed solvent and Et₃N via syringe.

  • Alkyne Addition: Add the amino-alkynol dropwise. Note: If the alkyne is a solid, add it in Step 1.

  • Reaction: Stir at room temperature. If no reaction after 2 hours, heat to 50°C.

    • Visual Check: The mixture should turn dark brown/black. A persistent green color indicates Cu(II) formation (oxidation failure).

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.

Method B: The Copper-Free "Chelation-Proof" Protocol

Best for: Free primary/secondary amines, 1,2-amino-alcohols, and substrates prone to Glaser coupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amino-Alkynol (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Alternative: Pd(PPh₃)₄ (5 mol%) if XPhos is unavailable, though slower.

  • Base: Cs₂CO₃ (2.0 equiv) — Dried in an oven beforehand.

  • Solvent: Acetonitrile (CH₃CN) or DMSO.

Procedure:

  • Catalyst Pre-formation: In the reaction vessel, dissolve Pd(OAc)₂ and XPhos in the solvent under Argon. Stir for 15 minutes at RT to form the active ligated species (solution usually turns yellow/orange).

  • Substrate Addition: Add the Aryl Halide, Amino-Alkynol, and solid Cs₂CO₃.

  • Thermal Activation: Copper-free reactions have a higher activation energy. Heat the mixture to 60–80°C .

  • Monitoring: Monitor by LC-MS. Free amines can streak on TLC; use TEA-treated silica plates if using TLC.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via reverse-phase prep-HPLC (often required for polar amino-alkynols).

Decision Workflow

Use this logic flow to select the correct method for your specific amino-alkynol.

Workflow Start Start: Select Substrate CheckAmine Is the Amine Protected (Boc, Cbz, Acetyl)? Start->CheckAmine Protected Yes: Amine is Protected CheckAmine->Protected Yes Unprotected No: Free Amine (-NH2, -NHR) CheckAmine->Unprotected No MethodA USE METHOD A (Standard Pd/Cu) Protected->MethodA CheckChelation Is OH group alpha/beta to the Amine? Unprotected->CheckChelation RiskLow Low Chelation Risk CheckChelation->RiskLow No (Distance > 3 carbons) RiskHigh High Chelation Risk CheckChelation->RiskHigh Yes (1,2 or 1,3 relationship) RiskLow->MethodA Try first MethodB USE METHOD B (Cu-Free, XPhos) RiskHigh->MethodB Mandatory

Figure 2: Decision tree for protocol selection based on substrate structural features.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
No Conversion (Start) Catalyst poisoning by amine.Switch to Method B (Cu-Free) with XPhos or SPhos ligands. These bulky ligands prevent amine coordination to Pd.
Homocoupling (Dimer) Glaser coupling dominant.Oxygen leak. Degas solvents vigorously. Switch to Method B (Cu-free eliminates this pathway).
Reaction Stalls at 50% Catalyst death / Pd Black precipitation.Add 10 mol% extra ligand (PPh₃) or switch to a palladacycle precatalyst.
Product Trapped in Aqueous Amino-alkynol is too polar.Avoid aqueous workup. Filter salts through Celite, concentrate, and load directly onto C18 Reverse Phase column.

Safety Considerations

  • Alkynes: Terminal alkynes can be unstable. Do not distill amino-alkynols to dryness if high-energy functional groups are present.

  • Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

  • Pressurization: Heating sealed vials with volatile amines can generate pressure. Use pressure-rated vials.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3][4][5] Chemical Reviews, 107(3), 874–922.[2][3][4][6]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2005). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water. The Journal of Organic Chemistry, 70(1), 391–393.[7]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[7] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[7] Organic Letters, 20(2), 542–545.[7]

Sources

Application Note: Modular Synthesis of Chiral Ligands via 1-Aminobut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for transforming 1-aminobut-3-yn-2-ol (ABY) into high-value chiral ligands for asymmetric catalysis. Unlike standard amino alcohols (e.g., valinol, phenylglycinol), ABY possesses a terminal alkyne handle orthogonal to the amino-alcohol core. This unique structural feature allows for "late-stage diversification" via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of P,N-ligands, N,N,N-tridentate systems, and immobilized catalysts.

This guide covers two primary workflows:

  • The "Alk-Box" Protocol: Cyclization to form 5-ethynyl-oxazolines.

  • The "Click-Phos" Protocol: Modular assembly of phosphine-triazole-oxazoline ligands.

Strategic Value of the Scaffold

The 1-aminobut-3-yn-2-ol scaffold represents a "privileged chiron" because it combines a classic chelating motif with a bio-orthogonal reaction handle.

  • The Head (Amino-Alcohol): Precursor to Oxazolines (hard N-donors) or direct Lewis-acid coordination sites.

  • The Tail (Alkyne): Allows attachment of steric bulk, electronic modifiers (phosphines/pyridines), or solid-phase supports without disrupting the chiral center established at C2.

Structural Logic Diagram

Figure 1: Divergent synthesis pathways from the parent amino-alkynol scaffold.

Critical Material Attributes (CMA)

Before initiating synthesis, ensure the starting material meets the following specifications to guarantee high enantiomeric excess (ee) in the final ligand.

AttributeSpecificationRationale
Chemical Purity >98% (GC/NMR)Impurities compete in metal coordination steps.
Optical Purity >99% eeLigand ee dictates product ee. Racemization is irreversible.
Water Content <0.1% (KF)Essential for moisture-sensitive cyclization (Protocol A).
Alkyne Proton

~2.5 ppm (1H)
Confirm terminal alkyne integrity (diagnostic doublet).

Protocol A: Synthesis of 5-Ethynyl-Oxazolines (The "Alk-Box" Core)

This protocol converts the amino-alcohol "head" into an oxazoline ring while preserving the alkyne "tail." This creates a rigid chiral pocket.

Mechanism: Condensation of the amino alcohol with a nitrile, catalyzed by Lewis acid (


), followed by ammonia extrusion.
Reagents
  • Substrate: (S)-1-aminobut-3-yn-2-ol (1.0 equiv)

  • Reagent: Aryl Nitrile (e.g., Benzonitrile for Phenyl-Box) (1.2 equiv)

  • Catalyst: Anhydrous

    
     (0.1 equiv)
    
  • Solvent: Chlorobenzene (Anhydrous)

Step-by-Step Methodology
  • Catalyst Activation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add anhydrous

      
      . Fuse the salt under vacuum with a heat gun until molten to remove trace water. Cool to RT under Argon.
      
  • Reaction Assembly:

    • Add the Aryl Nitrile (1.2 equiv) and Chlorobenzene (0.5 M concentration relative to amine).

    • Add (S)-1-aminobut-3-yn-2-ol (1.0 equiv).

  • Cyclization:

    • Heat the mixture to reflux (

      
      ) for 12–24 hours.
      
    • Process Control: Monitor by TLC (SiO2, Hex/EtOAc). The disappearance of the polar amino alcohol spot indicates completion.

    • Note: The ammonia gas generated must be allowed to escape (use an open reflux condenser with an Argon bubbler).

  • Work-up:

    • Cool to RT. Dilute with DCM.

    • Wash with saturated

      
       (aq) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Neutral Alumina or Silica buffered with 1%

      
      ).
      
    • Caution: Acidic silica can hydrolyze the oxazoline ring.

Outcome: A chiral 5-ethynyl-oxazoline. This is a "clickable" ligand precursor.

Protocol B: Modular Assembly of P,N-Ligands via Click Chemistry

This protocol utilizes the alkyne handle of the "Alk-Box" (from Protocol A) or the protected amino-alcohol to attach a phosphine moiety. This creates a Phosphine-Triazole-Oxazoline tridentate ligand, analogous to the famous PyBOX or PHOX ligands but with tunable electronics.

Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Reagents
  • Alkyne: 5-Ethynyl-oxazoline (from Protocol A) (1.0 equiv)

  • Azide: 2-(Azidomethyl)phenyl-diphenylphosphine (1.1 equiv) (Prepared from corresponding bromide).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /Sodium Ascorbate (for aqueous compatible variants).
  • Ligand (for Cu): TBTA (Tris(benzyltriazolylmethyl)amine) (5 mol%) - Crucial for protecting the phosphine from oxidation.

  • Solvent: THF/t-BuOH (1:1) degassed.

Workflow Diagram

Figure 2: CuAAC protocol for installing phosphine donors.

Step-by-Step Methodology
  • Inert Handling:

    • Perform all steps in a glovebox or using strict Schlenk technique. Phosphines are oxidation-sensitive.

  • Reaction Setup:

    • Dissolve the Alkyne and Azido-phosphine in degassed THF.

    • In a separate vial, premix

      
       and TBTA in minimal THF to form the active catalyst complex (solution turns slightly yellow).
      
    • Add the catalyst solution to the reaction mixture.

  • Execution:

    • Stir at

      
       for 12 hours.
      
    • Monitoring:

      
       NMR is the best tool. The shift of the phosphine will change slightly upon triazole formation, but oxidation (impurity) will appear at 
      
      
      
      +30 ppm.
  • Copper Removal (Critical):

    • Copper ions can poison the final catalytic application.

    • Dilute with EtOAc. Wash with 10% aqueous EDTA solution (

      
      ) three times. The EDTA sequesters Cu ions (blue aqueous layer).
      
  • Isolation:

    • Dry organic layer (

      
      ), concentrate.
      
    • Recrystallize from degassed Ethanol/Hexane. Avoid column chromatography if possible to prevent phosphine oxidation.

Analytical Validation & Quality Control

Trustworthiness in asymmetric synthesis relies on rigorous characterization.

Enantiomeric Excess (ee) Determination

Since the chemical transformations (cyclization, click) do not touch the stereocenter directly, the ee should be conserved. However, racemization can occur under thermal stress (Protocol A).

  • Method: Chiral HPLC (Daicel Chiralcel OD-H or AD-H).

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Detection: UV at 254 nm.

  • Standard: Compare against racemic ligand synthesized from racemic 1-aminobut-3-yn-2-ol.

Structural Confirmation (NMR)
NucleusSignalDiagnostic Feature
1H NMR Triazole C-HSinglet at

7.5–8.5 ppm (Confirm Click).
1H NMR Oxazoline C-HMultiplet at

4.0–4.5 ppm (Chiral center).
31P NMR PhosphineSinglet at

-10 to -20 ppm (Free phosphine). Reject if peak at +30 ppm (Oxide).

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in Protocol A Hydrolysis of OxazolineEnsure

is anhydrous; use basic alumina for purification.
Phosphine Oxidation Air leak during ClickUse freeze-pump-thaw degassing; add antioxidant (BHT) if necessary.
Incomplete Click Reaction Steric hindranceIncrease Cu catalyst loading to 10%; switch to CuI/DIEA system.
Racemization Overheating during refluxLimit Protocol A temperature to

; use Burgess Reagent pathway for milder cyclization.

References

  • Asymmetric Alkynylation (Scaffold Synthesis): Anand, N. K., & Carreira, E. M. (2001).[3] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[3] Journal of the American Chemical Society.[3][4] Link

  • Oxazoline Synthesis (Witte-Seeliger Method): Witte, H., & Seeliger, W. (1972).[5] Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition. Link

  • Click Chemistry Ligands: Schweinfurth, D., et al. (2011). 1,2,3-Triazole-Based P,N-Ligands: From Simple Click Chemistry to Sophisticated Coordination Chemistry. Inorganic Chemistry. Link

  • Chiral Ligand Applications: Dieguez, M., et al. (2011). P-N Bidentate Ligands in Asymmetric Catalysis. Chemical Reviews. Link

  • Copper Removal Protocol: Kuang, G. C., et al. (2010). A reusable click-functionalized porous organic polymer. Polymer Chemistry. Link (Referencing standard EDTA wash protocols).

Sources

1-Aminobut-3-yn-2-ol as a fragment for fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Aminobut-3-yn-2-ol in Fragment-Based Drug Design (FBDD)

Introduction: The "Swiss Army Knife" of Fragments

In the landscape of Fragment-Based Drug Design (FBDD), the search for "privileged structures"—scaffolds that inherently possess high ligand efficiency and multiple growth vectors—is paramount.[1] 1-Aminobut-3-yn-2-ol (ABY) represents a quintessential "high-value" fragment.

Unlike simple aromatic rings, ABY offers high three-dimensionality (3D) and functional density within a minimal molecular weight footprint (<100 Da).[1] It adheres strictly to the "Rule of 3" while providing three distinct, orthogonal vectors for chemical elaboration:

  • Primary Amine (

    
    ):  A vector for amide coupling, reductive amination, or sulfonylation.[1]
    
  • Secondary Alcohol (

    
    ):  A hydrogen-bond donor/acceptor and a site for stereochemical exploration (Chiral Center at C2).[1]
    
  • Terminal Alkyne (

    
    ):  A "warhead" for covalent targeting or a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.[1]
    

This guide details the physicochemical profile, synthesis, and experimental protocols for utilizing ABY to accelerate hit-to-lead optimization.[1]

Physicochemical Profile & "Rule of 3" Compliance

ABY is an


-rich fragment, offering superior solubility and "escape from flatland" compared to traditional heteroaromatic fragments.[1]
PropertyValueFBDD "Rule of 3" CriteriaStatus
Molecular Weight 85.11 Da< 300 DaPass (Ultra-Low)
cLogP -0.82 (Est.)< 3Pass (Highly Soluble)
H-Bond Donors 3 (NH₂, OH)< 3Pass
H-Bond Acceptors 2 (N, O)< 3Pass
Rotatable Bonds 2< 3Pass
PSA (Polar Surface Area) ~46 Ų< 60 ŲPass
Chirality 1 Center (C2)N/AEnables Stereoselectivity

Synthesis & Preparation Protocol

Since the free amine form of ABY is hygroscopic and prone to polymerization, we recommend synthesizing and storing the


-Boc protected intermediate  (

-Boc-1-aminobut-3-yn-2-ol). The free amine should be generated in situ or immediately prior to screening.[1]
Protocol A: Synthesis of N-Boc-1-aminobut-3-yn-2-ol

Targeting the chiral scaffold via Ethynylation of Garner’s Aldehyde (or N-Boc-glycinaldehyde).

Reagents:

  • 
    -Boc-glycinaldehyde (freshly prepared or commercial).
    
  • Ethynylmagnesium bromide (0.5 M in THF).[1]

  • Anhydrous THF.[1]

  • Saturated

    
    .
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solubilization: Dissolve

    
    -Boc-glycinaldehyde (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C .
    
  • Addition: Add Ethynylmagnesium bromide (1.2 eq, 12 mmol) dropwise over 30 minutes via syringe pump. Critical: Maintain temperature below -70°C to prevent racemization.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench carefully with saturated

    
     (20 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Yield Expectation: 65-80% as a pale yellow oil.

Protocol B: Deprotection (Activation for Screening)
  • Dissolve

    
    -Boc intermediate in 
    
    
    
    .
  • Add

    
     (4M in Dioxane, 5 eq) at 0°C. Stir for 2 hours.
    
  • Concentrate in vacuo to obtain 1-aminobut-3-yn-2-ol

    
     HCl  as a white solid.
    
    • Storage: Stable at -20°C for >6 months.

FBDD Application Workflows

The power of ABY lies in its "Divergent Library Generation" capability.[1] Below is the decision matrix for growing the fragment.

Visualizing the Growth Strategy

FBDD_Strategy Fragment 1-Aminobut-3-yn-2-ol (Core Scaffold) Vector_N Vector 1: Amine (NH2) (Amide Coupling) Fragment->Vector_N Vector_O Vector 2: Alcohol (OH) (H-Bond / Cyclization) Fragment->Vector_O Vector_C Vector 3: Alkyne (C≡C) (Click / Sonogashira) Fragment->Vector_C Lib_Amide Amide Library (Solubility/Contacts) Vector_N->Lib_Amide R-COCl / HATU Lib_Hetero Oxazole/Oxazoline (Rigidification) Vector_O->Lib_Hetero Cyclodehydration Lib_Triazole Triazole Library (Pi-Stacking/Reach) Vector_C->Lib_Triazole R-N3 / Cu(I)

Figure 1: Divergent synthesis strategy utilizing the three orthogonal vectors of 1-aminobut-3-yn-2-ol.

Detailed Experimental Protocols

Application 1: "Click" Chemistry for Library Expansion (Alkyne Vector)

Objective: Rapidly generate a library of 1,2,3-triazoles to probe deep binding pockets.[1]

Reagents:

  • Fragment: 1-aminobut-3-yn-2-ol (HCl salt).

  • Azide Library (

    
    ): Diverse aromatic/aliphatic azides.[1]
    
  • Catalyst:

    
     (10 mol%), Sodium Ascorbate (20 mol%).[1]
    
  • Solvent:

    
     (1:1).
    

Protocol:

  • Plate Setup: In a 96-well plate, dispense Azides (10 mM in DMSO, 10 µL).

  • Fragment Addition: Add ABY solution (10 mM in water, 10 µL).

  • Catalyst Cocktail: Prepare a fresh mix of

    
     and Sodium Ascorbate in water. Add 5 µL to each well.
    
  • Incubation: Shake at Room Temperature (RT) for 12 hours.

  • QC: Analyze by LC-MS. The triazole product typically precipitates or shows a distinct shift in retention time.[1]

  • Direct Screening: The crude reaction mixture (diluted in buffer) can often be used directly in SPR or biochemical assays due to the biocompatibility of the click reagents (after chelation of Cu if necessary).[1]

Application 2: Oxazoline Formation (Rigidification Strategy)

Objective: Lock the rotatable bonds to reduce entropic penalty upon binding.[1]

Mechanism: Reaction of the 1,2-amino alcohol with an imidate or nitrile (Witte-Seeliger synthesis) or carboxylic acid cyclodehydration.

Protocol:

  • Mix

    
    -Boc-1-aminobut-3-yn-2-ol (1 eq) with Deoxo-Fluor (1.1 eq) in 
    
    
    
    at -20°C.
  • Note: This cyclizes the N-Boc carbonyl onto the alcohol, forming a cyclic carbamate (oxazolidinone).[1]

  • Alternative for Drug Leads: React the free amine form with an aromatic aldehyde followed by oxidative cyclization (using NBS) to form a 2-substituted oxazole retaining the alkyne tail.

Analytical Validation (Self-Validating System)

Trustworthiness in FBDD relies on verifying the integrity of the fragment during screening.[1]

MethodCheckpointAcceptance Criteria
1H-NMR (DMSO-d6) Alkyne ProtonTriplet/Doublet of doublets at ~2.8-3.0 ppm (

Hz).
1H-NMR (DMSO-d6) Chiral Center (

)
Multiplet at ~4.2 ppm.[1] Verify diastereomeric purity if using substituted analogs.
LC-MS Purity>95% (UV 210 nm). Confirm mass (

).
Solubility (PBS) AggregationNo precipitation at 1 mM (check via nephelometry).[1]

References

  • Garner's Aldehyde & Ethynylation

    • Reginato, G., et al. "Ethynylglycine Synthon from Garner's Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids."[1][2] Amino Acids, vol. 29, no.[1][2] 2, 2005, pp. 81–87.[2]

  • Propargylic Amino Alcohol Synthesis

    • Yadav, J. S., et al.

      
      -Amino Aldehydes: A Stereoselective Synthesis of 1,2-Amino Alcohols."[1] Tetrahedron Letters, vol. 44, no. 31, 2003.
      
  • Click Chemistry in FBDD

    • Kolb, H. C., & Sharpless, K. B. "The Growing Impact of Click Chemistry on Drug Discovery." Drug Discovery Today, vol. 8, no.[1] 24, 2003, pp. 1128–1137.[1]

  • Fragment Solubility & Rule of 3

    • Congreve, M., et al.[1] "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today, vol. 8, no.[1] 19, 2003, pp. 876–877.

Sources

Synthesis of 1,2,3-triazoles using 1-Aminobut-3-yn-2-ol "warheads"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and utilization of 1-Aminobut-3-yn-2-ol "Warheads"

Executive Summary

This guide details the synthesis and application of 1-aminobut-3-yn-2-ol , a high-value chiral scaffold acting as a dual-function "warhead."[1] In drug discovery, this motif serves two distinct critical roles:

  • Pharmacophore: The

    
    -amino alcohol moiety mimics the tetrahedral transition state of peptide hydrolysis, acting as a potent zinc-binding group (ZBG) for metalloproteases (e.g., Aminopeptidases, M1 family).[1]
    
  • Bioorthogonal Handle: The terminal alkyne enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate fragment libraries or activity-based probes (ABPP).

Critical Technical Challenge: The 1,2-amino alcohol motif is a bidentate ligand that strongly chelates Cu(I), effectively poisoning standard click chemistry catalysts.[1] This protocol introduces a Ligand-Accelerated Catalysis (LAC) system using THPTA to overcome substrate inhibition.

Part 1: The "Warhead" Concept & Mechanistic Grounding

In the context of 1-aminobut-3-yn-2-ol, the term "warhead" is bimodal. Unlike electrophilic warheads (e.g., acrylamides) that form covalent bonds with cysteine residues, this scaffold often acts as a Transition State Analogue (TSA) .[1]

  • Mechanism of Action: The hydroxyl group coordinates the catalytic Zinc ion in the protease active site, while the amine interacts with stabilizing residues (often Glutamate or Aspartate).

  • The Click Advantage: The terminal alkyne points towards the S1' or S2' pockets. By "clicking" various azides onto this alkyne, researchers can rapidly map the steric and electronic requirements of these pockets without altering the core binding motif.

The Chelation Trap (Substrate Inhibition)

Standard CuAAC protocols fail with unprotected amino-alcohols. The nitrogen lone pair and the hydroxyl oxygen form a stable 5-membered chelate ring with Cu(I), removing it from the catalytic cycle.

Figure 1: Catalytic Cycle & Inhibition Pathway The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.

CuAAC_Cycle Cu_Pre Cu(II) Precursor Cu_Active Active Catalyst [L-Cu(I)] Cu_Pre->Cu_Active + Ascorbate + THPTA (Ligand) Acetylide Cu-Acetylide Complex Cu_Active->Acetylide + Alkyne Warhead Trap INACTIVE CHELATE (Cu-AminoAlcohol) Cu_Active->Trap Free Amine/OH binding (No Ligand Protection) Metallocycle Cu-Metallocycle Intermediate Acetylide->Metallocycle + Azide Triazole 1,2,3-Triazole Product Metallocycle->Triazole Ring Closure Triazole->Cu_Active Regeneration Trap->Cu_Active Slow/No Reversal

Caption: The "Chelation Trap" (Red) occurs when the amino-alcohol substrate outcompetes the alkyne for the Copper center.[1] High-affinity ligands like THPTA (Green path) are required to prevent this.[1]

Part 2: Synthesis of the Warhead (1-Aminobut-3-yn-2-ol)

Direct commercial sourcing can be expensive or limited to specific enantiomers. The following protocol yields the


-Boc protected intermediate, which is stable and click-ready.

Retrosynthesis:


-Boc-Glycinal + Ethynylmagnesium Bromide 


-Boc-1-aminobut-3-yn-2-ol.[1]
Reagents:
  • 
    -Boc-Glycinal (freshly prepared or commercial)[1]
    
  • Ethynylmagnesium bromide (0.5 M in THF)

  • Dry THF (anhydrous)

  • Saturated

    
     solution
    
Step-by-Step Protocol:
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add

    
    -Boc-Glycinal (1.0 eq) dissolved in anhydrous THF. Cool to -78°C  (Dry ice/Acetone bath). Strict temperature control is required to prevent racemization of the aldehyde.
    
  • Addition: Dropwise add Ethynylmagnesium bromide (2.5 eq) over 30 minutes. The excess Grignard reagent acts as a base but ensures complete conversion.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Carefully quench with saturated

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: 60-75%.

    • Stereochemistry: The product is obtained as a mixture of syn/anti diastereomers (typically 60:40). For biological assays, separation via chiral HPLC or derivatization may be required.[1]

Part 3: The "Click" Reaction (Library Synthesis)

This protocol is optimized to suppress the chelation effect using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) stronger than the amino-alcohol but leaves the metal accessible for catalysis.

Reagent Table
ComponentConcentration (Stock)Final Conc.Role
Alkyne (Warhead) 100 mM (DMSO)1.0 mMSubstrate
Azide (R-N3) 100 mM (DMSO)1.2 mMDiversity Element
CuSO4 50 mM (H2O)1.0 mMCatalyst Precursor
THPTA (Ligand) 100 mM (H2O)5.0 mM Protective Ligand
Na-Ascorbate 100 mM (Fresh H2O)5.0 mMReductant
Buffer 100 mM HEPES pH 7.5N/ASolvent
Protocol:
  • Ligand Complexation (Crucial Step):

    • Premix the

      
       and THPTA  in a small tube.
      
    • Ratio: 1:5 (Cu:Ligand).

    • Why: This pre-forms the active catalytic complex

      
      . If you add Cu directly to the reaction mix containing the amino-alcohol, the "poisoned" chelate forms immediately.
      
  • Reaction Assembly:

    • In a glass vial (or 96-well plate), add Buffer.

    • Add Alkyne (Warhead) and Azide.[2][3][4][5]

    • Add the Pre-complexed Cu-THPTA mixture.

    • Initiation: Add Sodium Ascorbate last.

    • Flush headspace with

      
       or Ar (Oxygen oxidizes Cu(I) to inactive Cu(II)). Cap tightly.
      
  • Incubation:

    • Stir/Shake at Room Temperature for 1-2 hours.

    • Monitoring: LC-MS is preferred. Look for the mass shift corresponding to the triazole adduct.

  • Workup (for isolation):

    • Dilute with EtOAc.

    • Wash with 0.1 M EDTA (pH 8.0) or saturated

      
       to strip the Copper. Note: Amino-alcohols hold Cu tightly; an EDTA wash is mandatory to remove blue Cu-residues.[1]
      

Part 4: Quality Control & Analysis

1. NMR Verification: The formation of the triazole ring is distinct.

  • Proton NMR: Look for the Triazole-H singlet appearing between

    
     7.5 - 8.5 ppm.
    
  • Alkyne Loss: The acetylenic proton of the starting material (

    
     2.2 ppm, doublet or broad singlet) must disappear.
    

2. Stereochemical Integrity: The CuAAC reaction is stereospecific (1,4-disubstitution), but the chiral center at the amino-alcohol (C2) is vulnerable to epimerization if the pH is too high (>9.0) or if heat is applied.

  • QC Check: Run chiral HPLC on the final product. Compare against the starting material's enantiomeric excess (ee).

Part 5: Application Workflow (ABPP)

Figure 2: Activity-Based Protein Profiling Workflow Using the warhead to identify protease targets in complex proteomes.

ABPP_Workflow cluster_0 Step 1: Probe Incubation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Lysate Cell Lysate (Proteome) Binding Enzyme-Probe Complex Lysate->Binding + Probe Probe Alkyne-Warhead (1-Aminobut-3-yn-2-ol) Probe->Binding Click CuAAC Reaction (THPTA/Cu) Binding->Click Tag Azide-Biotin or Azide-Fluorophore Tag->Click Labeled Biotinylated Proteins Click->Labeled Enrich Streptavidin Enrichment Labeled->Enrich MassSpec LC-MS/MS Identification Enrich->MassSpec

Caption: Workflow for using 1-aminobut-3-yn-2-ol as an Activity-Based Probe. The alkyne is silent until "clicked" with a reporter tag.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link

    • Key Reference for THPTA ligand usage to prevent chelation/degrad
  • Drag, M., & Salvesen, G. S. (2010).[1] Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701.[1] Link

    • Context for amino-alcohols as transition st
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1] Link

    • Definitive protocol for handling Cu-sensitive substr

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYGRO-AMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Impacts Stoichiometry & Yield)[1]

Triage: What is your immediate problem?

Before proceeding, identify the specific failure mode you are experiencing.

SymptomDiagnosisImmediate Action
"My solid turned into a sticky oil on the balance." Deliquescence (Rapid moisture absorption).Stop weighing. Switch to Solution Aliquot Method (See Section 2).
"Reaction yield is >100% or stoichiometry is off." Water weight contamination.Dry salt via Azeotropic Distillation (See Section 3) or correct MW for hydration.
"The reaction stalled or formed byproducts." Hydrolysis of coupling agents/electrophiles.Switch to Free Base Conversion (See Section 4) or use non-nucleophilic scavengers.
"I cannot get the salt to crystallize; it's a gum." Solvent entrapment/Impurity.Perform Anti-Solvent Trituration (See Section 4).
Prevention: Storage & Precision Weighing

Hygroscopic amine salts (e.g., histamine dihydrochloride, various amino acid esters) can absorb up to 5-10% of their weight in water within minutes at 50% relative humidity. Standard weighing is often the primary source of experimental error.

Protocol A: The "Solution Aliquot" Method (Recommended)

Best for: Critical stoichiometry (e.g., EDC/NHS coupling, catalysis).

Theory: Instead of fighting kinetics on the balance, dissolve the entire rough mass in a dry solvent and determine the precise moles volumetrically.

  • Rapid Weighing: Tare a dry volumetric flask (or septum-capped vial). Quickly transfer the approximate amount of amine salt. Cap immediately.

  • Back-Calculation: Weigh the closed vial again. (Mass_final - Mass_initial) = Exact Mass.

  • Solvation: Add a precise volume of dry solvent (e.g., MeOH, DMF, or DMSO) to create a stock solution (e.g., 1.0 M).

  • Dispensing: Calculate the required volume (

    
    ) and transfer via an oven-dried syringe.
    
Protocol B: Inert Atmosphere Weighing (Glove Bag)

Best for: Reagents that cannot be dissolved immediately.

If a glovebox is unavailable, use a Glove Bag with a nitrogen line.

  • Setup: Place balance, spatulas, and reagents inside.

  • Purge: Cycle N2/Vacuum 3 times.

  • Desiccant: Place an open dish of P₂O₅ or activated molecular sieves inside the bag to scrub residual moisture.

Execution: Drying & Reaction Troubleshooting

If your salt is already wet or "oiling out," vacuum drying alone is often insufficient because water forms strong hydrogen bond networks with the ammonium cation.

Protocol C: Azeotropic Drying

Mechanism: Toluene forms a low-boiling azeotrope with water (85°C), mechanically carrying water molecules out of the crystal lattice.

  • Dissolution: Dissolve the "wet" amine salt in the minimum amount of dry Methanol (MeOH).

  • Exchange: Add 10 volumes of anhydrous Toluene.

  • Evaporation: Rotavap at 40-50°C. The MeOH will strip first, precipitating the salt as a fine suspension in Toluene.

  • Chase: Continue evaporating until the Toluene is gone.

  • Repeat: Add fresh Toluene and evaporate again (2x).

  • Final Dry: Place on high vacuum (<1 mbar) for 4 hours.

Visualizing the Workflow

HandlingWorkflow Start Start: Hygroscopic Salt Check Is it sticky/wet? Start->Check Dry Azeotropic Drying (MeOH -> Toluene) Check->Dry Yes Weigh Weighing Strategy Check->Weigh No (Dry) Dry->Weigh Soln Solution Aliquot (Dissolve & Syringe) Weigh->Soln High Precision Needed Direct Difference Weighing (Fast transfer) Weigh->Direct Rough Scale OK Rxn Reaction Setup Soln->Rxn Direct->Rxn

Figure 1: Decision tree for handling hygroscopic salts before reaction initiation.

Recovery: Purification & Isolation

Recovering amine salts as crystalline solids is often preferred over oils for stability.

Protocol D: Anti-Solvent Crystallization (Crashing Out)

Theory: Amine salts are soluble in polar protic solvents (MeOH) but insoluble in non-polar ethers.

  • Dissolve: Dissolve crude salt in minimum hot MeOH or iPrOH (Isopropanol).

  • Filter: Filter while hot to remove physical impurities.

  • Displace: Add anhydrous Et₂O (Diethyl Ether) or MTBE dropwise until turbidity persists.

  • Crystallize: Cool slowly to 4°C, then -20°C.

  • Isolate: Filter rapidly under N2 or Argon blanket (cold filtration).

Protocol E: Conversion to Free Base

If the salt form is intractable, convert to the free base.[2]

  • Method 1 (Extraction): Suspend salt in DCM. Add 1.05 eq of 1M NaOH (or sat. NaHCO₃ for weaker bases). Shake. Separate organic layer.[3] Dry over Na₂SO₄. Evaporate.

  • Method 2 (Resin - Water Soluble Amines): Use a strongly basic anion exchange resin (e.g., Amberlyst A-26 OH form). Pass aqueous solution of salt through resin.[4][5] Elute with water/MeOH. Lyophilize.

FreeBase Salt Amine HCl Salt Solubility Is Free Base Water Soluble? Salt->Solubility Extract Biphasic Extraction (DCM / 1M NaOH) Solubility->Extract No (Lipophilic) Resin Anion Exchange Resin (OH- form) Solubility->Resin Yes (Hydrophilic) DryOrg Dry Organic Layer (Na2SO4) Extract->DryOrg Evap Evaporate Solvent DryOrg->Evap Elute Elute with MeOH/H2O Resin->Elute Lyoph Lyophilization Elute->Lyoph

Figure 2: Workflow for converting amine salts to free bases based on solubility properties.

Frequently Asked Questions (FAQs)

Q: Can I dry amine salts in a vacuum oven at 100°C? A: Proceed with caution. While many inorganic salts tolerate this, organic amine salts can melt or decompose (Maillard-type browning if impurities are present). It is safer to use P₂O₅ in a vacuum desiccator at room temperature or 40°C [1].

Q: Why does my amine salt smell like fish? A: This indicates hydrolysis or dissociation of the HCl, releasing the free amine. The salt is degrading. Recrystallize immediately using Protocol D adding a few drops of 4M HCl in Dioxane to regenerate the salt fully [2].

Q: Which desiccant is best for amine salts? A:

  • P₂O₅ (Phosphorus Pentoxide): Excellent. Chemically reacts with water.[6] Best for final drying.

  • KOH (Potassium Hydroxide): Good. Also absorbs acid vapors (HCl), which might alter stoichiometry if the salt is labile.

  • Silica Gel: Poor. Only maintains ambient humidity; does not actively dry wet salts effectively [3].

References
  • Drying and Storing Hygroscopic Salts. Reddit ChemPros Community Consensus. (2017). Link

  • Conversion of Amines to Amine Salts. Josh Osbourn, West Virginia University. (2020). Link

  • Optimize Desiccation with Absolute Reliability. Sigma-Aldrich Technical Guide. Link

  • Purification of Organic Hydrochloride Salts. ResearchGate Discussion. (2017). Link

  • Weighing It Right: A Comprehensive Guide. GenFollower Lab Techniques. (2026). Link

Sources

Preventing polymerization of terminal alkynes during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Terminal Alkyne Stabilization & Synthesis Case ID: TA-POLY-001 | Status: Open | Priority: High[1]

Welcome to the Alkyne Synthesis Support Hub

Current Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Subject: Prevention of Polymerization and "Tarring" in Terminal Alkynes[1]

User Issue: "My terminal alkyne turned into a black, viscous gel during storage/reaction/distillation. How do I prevent this?"

Executive Summary (Triage): Terminal alkynes are thermodynamically unstable.[1] The "black tar" you observe is rarely a single product; it is usually a complex mixture resulting from two distinct failure modes:[1]

  • Glaser Coupling (Oligomerization): Oxidative dimerization catalyzed by trace metals (Cu) and oxygen.[1]

  • Radical Polymerization: Chain-growth polymerization forming polyacetylenes (often initiated by heat or peroxides).[1]

Module 1: Storage & Stability (The "Shelf-Life" Problem)

Q: Why did my sealed bottle of phenylacetylene solidify? A: Auto-oxidation.[1] Terminal alkynes react with atmospheric oxygen to form hydroperoxides. These decompose into radicals that initiate chain-growth polymerization.[1]

The Solution: Radical Inhibitors You must store terminal alkynes with a radical scavenger. However, inhibitors are not universal. You must select the correct one based on your storage conditions.

Table 1: Comparative Guide to Alkyne Stabilizers

InhibitorChemical NameMechanismBest ForRequirement
BHT Butylated HydroxytolueneSterically hindered phenol; traps peroxy radicals.[1][2]Long-term Storage. Low volatility; stays in the pot during distillation.[1]Requires trace

to function efficiently.
HQ HydroquinonePhenolic antioxidant.[2]Process Inhibition. Highly active but harder to remove than BHT.[1]Requires trace

.[1][2]
TBC 4-tert-ButylcatecholCatechol-based scavenger.[1]Monomer Stabilization. Common for styrene/acetylene derivatives.Effective at higher temps.
Copper Wire Elemental CuAVOID. DO NOT USE. Promotes Glaser coupling in terminal alkynes.

Protocol: Stabilizing Your Stock

  • Add BHT: Add 50–100 ppm (mg/L) of BHT to your alkyne stock.[1]

  • Cold Storage: Store at 2–8°C. Lower temperatures significantly reduce the rate of peroxide decomposition.

  • Headspace: Unlike sensitive organometallics, do not store under ultra-high purity nitrogen if using phenolic inhibitors (BHT/HQ), as they require ppm-levels of oxygen to regenerate their active form.[1] Standard "air-tight" sealing is sufficient [1].[1]

Module 2: Reaction Optimization (Sonogashira & Click Chemistry)

Q: My Sonogashira reaction stalled and the mixture turned black. Is this polymerization? A: Likely not simple polymerization.[3] It is probably Glaser Homocoupling . In standard Sonogashira conditions (Pd/Cu), copper acts as a double-edged sword.[1][4] It activates the alkyne (forming a Cu-acetylide) but also catalyzes the oxidative dimerization of the alkyne into a diyne (Glaser product).[1] These diynes are unstable and polymerize rapidly into dark oligomers [2].

Visual Guide: The Sonogashira Optimization Workflow

Sonogashira_Optimization Start Start: Sonogashira Reaction Setup Check_Cu Are you using Copper (CuI)? Start->Check_Cu Cu_Yes Yes (Standard Conditions) Check_Cu->Cu_Yes Faster Rate Cu_No No (Copper-Free) Check_Cu->Cu_No Slower Rate, Higher Selectivity Risk_Glaser HIGH RISK: Glaser Homocoupling (Black Tar Formation) Cu_Yes->Risk_Glaser Cu_Free_Method Copper-Free Protocol: Pd(OAc)2 + Xantphos or Pd(PPh3)4 + Pyrrolidine Cu_No->Cu_Free_Method Mitigation Mitigation Strategy: 1. Strict Degassing (Freeze-Pump-Thaw) 2. Slow Addition of Alkyne (Syringe Pump) 3. Use Excess Alkyne Risk_Glaser->Mitigation Result_Good Clean Cross-Coupling Mitigation->Result_Good Result_Bad Oligomerization/Tar Mitigation->Result_Bad If O2 leaks in Cu_Free_Method->Result_Good

Figure 1: Decision tree for minimizing alkyne dimerization (Glaser coupling) in cross-coupling reactions.

Protocol: Copper-Free Sonogashira (To Eliminate Homocoupling) Use this when your alkyne is expensive or prone to tarring.[1]

  • Catalyst System: Use

    
     (2-5 mol%) or 
    
    
    
    with Xantphos.[1]
  • Base/Solvent: Use Pyrrolidine or Piperidine as both base and ligand. These secondary amines accelerate the oxidative addition step without requiring Copper [3].

  • Procedure:

    • Charge flask with Aryl Halide (1.0 equiv) and Pd-catalyst.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvent (DMF or NMP) and Pyrrolidine (2-3 equiv).[1]

    • Heat to 60°C.

    • Critical Step: Add the Terminal Alkyne (1.1 equiv) slowly via syringe pump over 1 hour.[1] This keeps the concentration of free alkyne low, kinetically favoring the cross-coupling over self-reaction.[1]

Module 3: Purification & Distillation (The Danger Zone)

Q: Can I distill my terminal alkyne? A: Yes, but it is the most hazardous step. Terminal alkynes can undergo exothermic decomposition (detonation) or thermal polymerization.[1]

Safety Rule: Never distill a terminal alkyne at atmospheric pressure if the boiling point exceeds 80°C.

Protocol: Safe Vacuum Distillation

  • Inhibitor Loading: Add BHT (500 ppm) directly to the distillation pot.[1] BHT has a high boiling point (265°C) and will remain in the pot, suppressing radical formation in the bulk liquid [4].[1]

  • Vacuum: Use high vacuum (<5 mmHg) to keep the bath temperature below 60-70°C.[1]

  • Bath: Use an oil bath, never a heating mantle (hot spots trigger polymerization).[1]

  • Quench: If the pot residue becomes viscous or dark, STOP . Do not attempt to distill to dryness.[1] The residue is concentrated polyacetylene and potentially shock-sensitive.[1]

Module 4: The "Nuclear Option" (Protecting Groups)

Q: Direct synthesis keeps failing. What is the ultimate fix? A: If the terminal proton is too acidic or the alkyne too labile, mask it.

Strategy: Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) protection.[1] Silyl alkynes (


) are chemically robust.[1] They cannot undergo Glaser coupling (no acidic proton) and are sterically bulky, preventing polymerization.[1]

Workflow:

  • Protect: React terminal alkyne with

    
     (at -78°C) followed by 
    
    
    
    .
  • Couple: Perform your Sonogashira or modification on the other end of the molecule.

  • Deprotect: Removal is quantitative and mild.

    • Reagent:

      
       in Methanol (room temp, 1 hour).
      
    • Note: Deprotect immediately before the next step to minimize handling of the free alkyne [5].[1]

References

  • Fluoryx Labs. (2020).[1][2] The Role of Inhibitors in Monomer Storage, Transport, Production. Link

  • Martek, B. A., et al. (2020).[1][5][6] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Link[1]

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes.[1] Gelest Technical Library. Link

  • Longchang Chemical. (2022).[1] What is the classification and mechanism of polymerization inhibitors?Link

  • Sigma-Aldrich. Introduction of Terminal Azide and Alkyne Functionalities in Polymers. Link

Sources

Storage conditions and stability of 1-Aminobut-3-yn-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Conditions, Stability, and Handling Protocols

Executive Summary & Compound Profile

1-Aminobut-3-yn-2-ol Hydrochloride is a high-value bifunctional building block containing a terminal alkyne, a secondary alcohol, and a primary amine. It is widely used in the synthesis of heterocycles (e.g., oxazoles, pyrroles) and as a "Click Chemistry" linker.

Due to the presence of the terminal alkyne and the amine salt, this compound exhibits hygroscopicity and thermal instability . Improper storage leads to deliquescence (absorbing moisture until liquid) and oxidative polymerization (discoloration).

Property Specification
CAS Number 1246816-72-9 (Generic/Racemic) / 898818-92-3 (S-isomer)
Molecular Formula C₄H₇NO[1][2] · HCl
Molecular Weight 121.57 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Critical Hazards Hygroscopic, Irritant, Potential for exothermic polymerization

Critical Storage Protocols (The "Golden Rules")

To maintain purity >95% over 12 months, you must adhere to the "CAD-20" protocol: C old, A nhydrous, D ark, at -20°C .

Storage Workflow

StorageProtocol Receipt 1. Receipt of Shipment Inspect 2. Visual Inspection (White Powder?) Receipt->Inspect Aliquot 3. Aliquot under Argon (Avoid Freeze-Thaw) Inspect->Aliquot Pass Seal 4. Seal: Parafilm + Desiccant Bag Aliquot->Seal Store 5. Store at -20°C (Amber Vial) Seal->Store

Figure 1: Recommended intake and storage workflow to prevent hydrolytic degradation.

Detailed Parameters
  • Temperature: Store at -20°C . While stable at 4°C for weeks, long-term storage requires freezing to inhibit slow polymerization of the alkyne moiety.

  • Atmosphere: The HCl salt is hygroscopic . Always store under an inert atmosphere (Argon or Nitrogen).

    • Why? Moisture absorption facilitates hydrolysis and makes the salt sticky, complicating weighing and stoichiometry.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Warning: Do not use metal containers.[3] Terminal alkynes can react with trace metals (Cu, Fe) to form explosive acetylides or trigger polymerization.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Degradation

Q1: The powder has turned into a sticky, yellow gum. Can I still use it?

  • Diagnosis: The compound has suffered deliquescence (moisture absorption) followed by likely oxidative polymerization .

  • Mechanism: Water breaks the crystal lattice of the HCl salt. Once in solution/gum phase, the terminal alkyne is more susceptible to oxidation (Glaser coupling) or polymerization, leading to the yellow color.

  • Action: Discard. The stoichiometry is compromised (unknown water mass), and polymerization impurities will poison sensitive catalysts (e.g., Pd or Cu used in subsequent steps).

Q2: My sample has small clumps but is still white. Is it safe?

  • Diagnosis: Early-stage hygroscopicity without chemical degradation.

  • Action:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

    • Verify purity via ¹H NMR (Check the integration of the alkyne proton at ~2.5-3.0 ppm vs. the CH₂ signals).

    • If purity >95%, proceed but adjust weight for water content.

Category B: Handling & Reactivity

Q3: How do I remove the HCl salt (Free-Base) for my reaction?

  • Risk: The free amine (1-aminobut-3-yn-2-ol) is significantly less stable than the HCl salt and prone to rapid polymerization.

  • Protocol (In-Situ Neutralization):

    • Do not isolate the free base oil if possible.

    • Method: Suspend the HCl salt in your reaction solvent (e.g., DCM or THF). Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or Et₃N). Stir for 10-15 mins, then add your electrophile immediately.

Q4: Can I use metal spatulas to weigh this compound?

  • Recommendation: Use porcelain, glass, or plastic spatulas.

  • Reasoning: While the HCl salt is relatively stable, trace moisture can create a local acidic environment. Contact with iron/steel can introduce metal ions (

    
    ), which are known catalysts for alkyne polymerization and coupling.
    

Analytical Verification Protocol

Before committing valuable reagents to a synthesis using stored 1-Aminobut-3-yn-2-ol HCl, validate its integrity.

Purity Check Workflow

QC_Check Start Sample Check NMR 1H NMR (D2O or DMSO-d6) Start->NMR Criteria Check Alkyne Proton (~2.5-3.0 ppm, triplet/dd) NMR->Criteria Decision Integration Correct? Criteria->Decision Pass Proceed with Synthesis Decision->Pass Yes (1H) Fail Recrystallize or Discard Decision->Fail No (<0.9H or extra peaks)

Figure 2: Quality Control Decision Tree.

Key NMR Markers (DMSO-d₆):
  • 
     2.5 - 3.0 ppm:  Terminal alkyne proton (
    
    
    
    ). Crucial Check: If this signal is weak or missing, the alkyne has polymerized or reacted.
  • 
     8.0 - 8.5 ppm:  Broad singlet (
    
    
    
    ). Indicates the salt is intact.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Butyn-1-ol (Related Alkyne Stability). Retrieved from

  • TCI Chemicals. (2024).[2][4] Product Specification: 3-Butyn-1-amine Hydrochloride (Analogous Stability Data). Retrieved from

  • Michigan State University. (2021). Acidity and Reactivity of Terminal Alkynes. Chemistry LibreTexts. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10207865 (1-Aminobut-3-yn-2-ol). Retrieved from

  • Achmem. (2024). (S)-2-Aminobut-3-yn-1-ol HCl Storage Specifications. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling hazardous chemicals.

Sources

Technical Support Center: Removing Hydrochloride Counterions from Amino-Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice for effectively removing hydrochloride (HCl) counterions from amino-alcohol intermediates. The following content is structured to address common challenges and provide practical, field-proven solutions.

Introduction: The "Why" Behind HCl Removal

Amino-alcohols are bifunctional compounds that are critical building blocks in pharmaceutical synthesis.[1][2] They often are supplied or synthesized as hydrochloride salts to improve their stability and handling. However, for many subsequent synthetic steps, the presence of the hydrochloride salt can be problematic as it protonates the amine, rendering it non-nucleophilic.[3][4] Therefore, complete and efficient removal of the HCl counterion to yield the free amine is a crucial step.

This guide will explore the most common methods for HCl removal, delve into the nuances of each technique, and provide robust troubleshooting protocols to overcome experimental hurdles.

Method 1: Liquid-Liquid Extraction via Basification

This is the most common and often the simplest method for removing the HCl counterion. The underlying principle is the neutralization of the acidic ammonium salt with a base to liberate the free amine, which can then be extracted into an organic solvent.[5][6]

Frequently Asked Questions (FAQs): Liquid-Liquid Extraction

Q1: How do I choose the right base for neutralization?

The choice of base is critical and depends on the stability of your amino-alcohol and the desired reaction conditions. A key consideration is the pKa of the base's conjugate acid, which should be higher than the pKa of the protonated amine of your intermediate (typically around 9-10).[7] This ensures a favorable equilibrium for deprotonation.

Base Approximate pKa of Conjugate Acid Key Considerations
Sodium Hydroxide (NaOH)~15.7 (for H₂O)Strong, inexpensive, but can be harsh and may cause degradation of sensitive substrates.[7]
Potassium Carbonate (K₂CO₃)~10.3Milder than hydroxides, good for moderately sensitive compounds.[8]
Sodium Bicarbonate (NaHCO₃)~10.3A weak base, suitable for compounds that are sensitive to strong bases.[3]
Triethylamine (TEA)~10.7Organic base, soluble in many organic solvents, useful for anhydrous conditions.[4][9]

Q2: My amino-alcohol is water-soluble. How can I extract it after neutralization?

This is a common challenge. If your free amine has significant water solubility, standard extraction with common organic solvents like ethyl acetate or dichloromethane may be inefficient.[3] Here are some strategies to overcome this:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[10] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.

  • Continuous Extraction: For highly water-soluble amines, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over an extended period.

  • Solvent Choice: Consider using more polar organic solvents like n-butanol, which can extract more polar compounds from the aqueous phase.

Q3: I'm getting a persistent emulsion during extraction. What should I do?

Emulsions are stable mixtures of two immiscible liquids and are a frequent problem in extractions involving amines, as the amino-alcohols themselves can act as surfactants.[11]

Prevention is the best cure:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10][11]

  • Solvent Choice: Avoid chlorinated solvents if emulsions are a persistent issue.[11]

Breaking an emulsion:

  • Add Brine: The increased ionic strength can help break the emulsion.[10]

  • Centrifugation: This is often a very effective method to separate the layers.[12]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[13]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[10]

Experimental Protocol: Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the amino-alcohol hydrochloride salt in water or a suitable aqueous solution.

  • Neutralization: Cool the solution in an ice bath and slowly add a stoichiometric amount of a chosen base (e.g., 1M NaOH) while monitoring the pH with pH paper or a pH meter. Continue adding the base until the pH is basic (typically pH 9-11).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.[14]

G cluster_dissolution Dissolution cluster_neutralization Neutralization cluster_extraction Extraction cluster_workup Work-up dissolve Dissolve Amino-Alcohol HCl in Aqueous Solution neutralize Add Base (e.g., NaOH) Monitor pH dissolve->neutralize Transfer to Separatory Funnel extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate end end concentrate->end Free Amine

Method 2: Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for removing ionic species from a solution and can be an excellent alternative to liquid-liquid extraction, especially for water-soluble or base-sensitive compounds.[15]

Frequently Asked Questions (FAQs): Ion-Exchange Chromatography

Q1: How does ion-exchange chromatography work for HCl removal?

In this context, a cation-exchange resin is typically used. The resin is composed of a solid support with covalently bound anionic functional groups (e.g., sulfonate groups) and associated cations (e.g., H⁺ or Na⁺). When the amino-alcohol hydrochloride solution is passed through the column, the positively charged protonated amine displaces the cations on the resin and binds to it. The chloride ions and other anions pass through the column and are washed away. The purified free amine is then eluted from the column by washing with a basic solution (e.g., dilute ammonium hydroxide).

Q2: What type of ion-exchange resin should I use?

A strong acid cation-exchange resin is generally a good choice for this application. These resins are effective over a wide pH range.

Q3: Can I use this method if my compound is not water-soluble?

While ion-exchange chromatography is most commonly performed in aqueous solutions, it is possible to use it with organic or mixed aqueous-organic mobile phases for less polar compounds. However, the choice of solvent will affect the swelling of the resin and the efficiency of the separation.

Experimental Protocol: Ion-Exchange Chromatography
  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column.

  • Equilibration: Wash the column with several column volumes of deionized water until the eluent is neutral.

  • Loading: Dissolve the amino-alcohol hydrochloride in a minimal amount of deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove the chloride ions. Monitor the eluent with a silver nitrate test to ensure all chloride has been removed.

  • Elution: Elute the free amine from the column by washing with a dilute basic solution (e.g., 0.1-1 M ammonium hydroxide).

  • Isolation: Collect the fractions containing the free amine and remove the solvent under reduced pressure.

G cluster_prep Column Preparation cluster_separation Separation cluster_elution Elution & Isolation prep_resin Prepare & Pack Cation-Exchange Resin equilibrate Equilibrate with DI Water prep_resin->equilibrate load Load Amino-Alcohol HCl equilibrate->load wash_cl Wash with DI Water to Remove Cl⁻ load->wash_cl elute Elute with Basic Solution (e.g., NH₄OH) wash_cl->elute isolate Collect Fractions & Concentrate elute->isolate end end isolate->end Free Amine

Method 3: Anhydrous Deprotonation

For substrates that are sensitive to water, such as those containing easily hydrolyzable esters, anhydrous methods are necessary.[16]

Frequently Asked Questions (FAQs): Anhydrous Deprotonation

Q1: What are some common anhydrous methods for deprotonation?

  • Organic Base in an Organic Solvent: Using a tertiary amine like triethylamine (TEA) in a dry organic solvent (e.g., dichloromethane, THF) can effectively neutralize the hydrochloride salt.[9] The resulting triethylammonium chloride salt often precipitates and can be removed by filtration.

  • Solid-Supported Bases: Using a basic resin (e.g., Amberlyst A21) can simplify the workup. The amino-alcohol hydrochloride solution in an organic solvent is passed through a column of the basic resin, which neutralizes the HCl. The free amine is collected in the eluent.

  • Bubbling Ammonia Gas: Passing dry ammonia gas through a solution of the hydrochloride salt in an organic solvent will form ammonium chloride, which precipitates and can be filtered off.[8]

Q2: How can I ensure my conditions are truly anhydrous?

Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Anhydrous Deprotonation with Triethylamine
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the amino-alcohol hydrochloride in a dry organic solvent (e.g., dichloromethane).

  • Base Addition: Add a slight excess (1.1 equivalents) of triethylamine to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A precipitate of triethylammonium chloride should form.

  • Filtration: Filter the mixture to remove the precipitated salt.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the free amine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete HCl Removal (product still contains salt) - Insufficient amount of base used.- Inefficient extraction.- Ensure a stoichiometric excess of base is used.- Perform multiple extractions.- Try the "salting out" technique.
Product Degradation - Base is too strong.- Prolonged exposure to basic conditions.- Use a milder base (e.g., NaHCO₃ or K₂CO₃).- Keep the reaction temperature low (ice bath).- Minimize the reaction time.
Low Recovery of Product - Product is partially soluble in the aqueous layer.- Emulsion formation.- Use a different extraction solvent.- Use the "salting out" technique.- Employ continuous extraction.- Follow the steps for breaking an emulsion.
Triethylammonium chloride does not precipitate in anhydrous method - The salt is soluble in the chosen solvent.- Try a less polar solvent to encourage precipitation.- Concentrate the solution to induce precipitation.

References

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 12). Why are Salts Removed before Ion-Exchange Chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • MDPI. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • ACS Publications. (2010, May 11). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Retrieved from [Link]

  • Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (2017, April 5). How to remove TEA.HCl salt which is our by product without adding water and filtration? Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Portal ABPG. (n.d.). COST OPTIMIZATION OF NEUTRALIZING AMINES USED IN DISTILLATION COLUMN OVERHEAD SYSTEMS. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (n.d.). Fluid flow: Choosing a neutralising amine corrosion inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • Scribd. (n.d.). Reaction of Amine. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Digital Analysis. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • SciELO. (2008, January 28). Article. Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References. Retrieved from [Link]

Sources

Troubleshooting copper catalyst poisoning in click reactions with amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Copper Catalyst Poisoning in Click Reactions with Amines Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Ticket: #CuAAC-Amine-Poisoning Severity: High (Reaction Stalled/Failed) Assigned Specialist: Senior Application Scientist

Diagnostic: Is Your Reaction "Poisoned"?

Before altering your protocol, confirm that amine poisoning is the root cause. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, but nitrogen-rich substrates (proteins, peptides, aliphatic amine linkers) often sequester the copper catalyst, leading to the following symptoms:

SymptomObservationTechnical Diagnosis
The "Blue Death" Reaction mixture turns pale blue or green within minutes.Rapid oxidation of active Cu(I) to inactive Cu(II) species, accelerated by amine coordination.
Precipitation Brown or black precipitate forms.Disproportionation of Cu(I) to Cu(0) (colloidal copper) and Cu(II), often due to insufficient ligand stabilization.
Stalled Kinetics Reaction starts but stops at <50% conversion (monitored by LC-MS).Catalyst degradation or sequestration by substrate amines (forming thermodynamic "dead-end" complexes).
No Reaction Starting materials remain unchanged despite standard conditions.Competitive inhibition: Substrate amines bind Cu(I) tighter than the alkyne or the accelerating ligand.
The Mechanism: Why Amines Kill Click Reactions

Understanding the coordination chemistry is vital for the fix. The active catalytic species is a Cu(I)-Ligand-Alkyne complex. Amines act as "parasitic ligands," disrupting this cycle in two ways:

  • Competitive Chelation: Aliphatic amines (e.g., lysine side chains, N-terminal amines, Tris buffers) bind Cu(I) with high affinity, displacing the alkyne or the stabilizing ligand.

  • Accelerated Oxidation (The ROS Cycle): Amine-coordinated Cu(I) has a lower redox potential than Ligand-coordinated Cu(I). This makes it highly susceptible to oxidation by dissolved oxygen, generating Cu(II) (inactive) and Reactive Oxygen Species (ROS) that can damage biomolecules.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the amine-mediated poisoning pathway.

Amine_Poisoning_Mechanism cluster_0 Path of Failure Active_Cat Active Catalyst [L-Cu(I)-Alkyne] Poisoned_Complex Inactive Complex [Amine-Cu(I)] Active_Cat->Poisoned_Complex Ligand Exchange (Competition) Product Triazole Product Active_Cat->Product + Azide Amine Free Amines (Substrate/Buffer) Amine->Poisoned_Complex Chelation Oxidation O2 Oxidation Poisoned_Complex->Oxidation Low Redox Potential Dead_Cat Dead Catalyst [Amine-Cu(II)] Oxidation->Dead_Cat Rapid

Caption: Pathway of catalyst deactivation. Amines displace the functional ligand (L), forming a susceptible complex that rapidly oxidizes to inactive Cu(II).

Strategic Solutions & Optimization

To overcome amine poisoning, you must shift the equilibrium back toward the Active Catalyst using thermodynamics (stronger ligands) and kinetics (sacrificial metals).

A. Ligand Selection: The Critical Variable

Standard ligands like TBTA are often insufficient for amine-rich environments due to poor water solubility and slower kinetics.

LigandAmine ToleranceWater SolubilityRecommendation
TBTA LowPoor (Requires DMSO)Avoid for proteins/peptides. Use only for small molecules in organic solvent.
THPTA ModerateHighStandard for general aqueous click chemistry. Good baseline, but may fail with high amine loads.
BTTAA High HighGold Standard for amine-rich/biological samples. Binds Cu(I) tighter than amines and protects against oxidation.
BTTES HighHighExcellent alternative to BTTAA; negatively charged (sulfate) prevents cell permeability if surface labeling is desired.

Expert Insight: Switch to BTTAA immediately if THPTA fails. The electron-rich triazole ring in BTTAA provides superior shielding of the Cu(I) center against oxygen and amine intrusion [1].

B. The "Sacrificial Metal" Strategy

If your substrate is heavily functionalized with amines (e.g., polyamines, large proteins), the copper will inevitably be sequestered.

  • Solution: Add a "dummy" metal like Zinc (Zn²⁺) or Nickel (Ni²⁺) .

  • Mechanism: Zn²⁺ is catalytically inactive for CuAAC but binds amines/thiols. It saturates the "poisoning" sites on your substrate, leaving the Cu(I)-Ligand complex free to perform the catalysis [2].

C. Buffer Incompatibility
  • NEVER use Tris (Tris(hydroxymethyl)aminomethane). It is a primary amine and a copper chelator.

  • Alternative: Use HEPES, MOPS, or Phosphate (PBS) at pH 7–8.

Step-by-Step Protocols
Protocol A: The "Bulletproof" Formulation (Prevention)

Use this for valuable samples containing peptides, proteins, or amine linkers.

Reagents:

  • CuSO₄: 20 mM in water.

  • Ligand (BTTAA): 50 mM in water.[1]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Aminoguanidine: 100 mM (Optional: Scavenges oxidation byproducts).

Workflow:

  • Premix Catalyst (Critical): In a separate tube, mix CuSO₄ and BTTAA in a 1:5 molar ratio (e.g., 1 µL Cu + 2 µL BTTAA). Incubate for 2 minutes. This ensures the Cu is fully wrapped by the ligand before it sees the amines in your sample.

  • Prepare Reaction Mix: Add reagents to your substrate in this order:

    • Substrate (Azide/Alkyne) in HEPES/PBS.

    • Aminoguanidine (Final: 5 mM).

    • Premixed Cu-BTTAA (Final Cu: 0.1–1 mM depending on concentration).

  • Initiate: Add Sodium Ascorbate (Final: 5 mM).

  • Degas (Optional but Recommended): Flush headspace with Argon/N2. Oxygen is the fuel for amine-mediated killing.

Protocol B: The "Rescue" Operation (For Stalled Reactions)

If your reaction turned blue or stopped halfway, do not discard it.

  • Degas: Bubble N2 or Argon through the mixture for 30 seconds to remove dissolved oxygen.

  • Replenish Reductant: Add fresh Sodium Ascorbate (boost concentration by 5–10 mM) to reduce inactive Cu(II) back to Cu(I).

  • Add Sacrificial Zn: Add ZnCl₂ or Zn(OAc)₂ to a final concentration of 1–2 mM (or equimolar to the estimated amine content).

  • Boost Catalyst: Add a fresh aliquot of Premixed Cu-BTTAA (not just Cu).

  • Incubate: Seal tightly and incubate for 1 hour.

Troubleshooting Flowchart

Troubleshooting_Flow Start Reaction Failed / Low Yield Check_Buffer Is Buffer Tris or Glycine? Start->Check_Buffer Change_Buffer Switch to HEPES/PBS Check_Buffer->Change_Buffer Yes Check_Ligand Are you using TBTA/No Ligand? Check_Buffer->Check_Ligand No Switch_Ligand Switch to BTTAA (1:5 Ratio) Check_Ligand->Switch_Ligand Yes Check_Color Did solution turn Blue/Green? Check_Ligand->Check_Color No Oxygen_Issue O2 Poisoning. Degas & Add Fresh Ascorbate Check_Color->Oxygen_Issue Yes Check_Substrate Is substrate Poly-Amine/Protein? Check_Color->Check_Substrate No Sacrificial Add 1mM ZnCl2 (Sacrificial Metal) Check_Substrate->Sacrificial Yes

Caption: Decision tree for diagnosing and fixing stalled CuAAC reactions.

Frequently Asked Questions (FAQs)

Q: Can I just add more Copper to overcome the amines? A: Generally, no. Adding free Copper (CuSO₄) without ligand just provides more fuel for the "oxidation fire." The free copper will coordinate amines, oxidize, and generate ROS that degrade your protein or RNA. You must add Copper premixed with Ligand .

Q: Why does my reaction work with small molecules but fail when I conjugate to a protein? A: Small molecules rarely have the chelating density of a protein surface (histidines, lysines, N-termini). The protein acts as a "copper sponge." You need a ligand with a higher binding constant than the protein surface (BTTAA) and potentially a sacrificial metal (Zn).

Q: Is the "Blue" color always bad? A: Yes. In CuAAC, blue indicates Cu(II). The active catalyst Cu(I) is colorless or slightly yellow. If you see blue, your catalyst is dead. Add more ascorbate immediately.

Q: Can I use TCEP instead of Ascorbate? A: Proceed with caution. TCEP can reduce Cu(II), but it is also a phosphine that can coordinate Cu(I) and poison the reaction itself if used in excess. Ascorbate is safer. If you must use TCEP (e.g., to keep disulfides reduced), use a specific ligand like BTTES that tolerates it better.

References
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie, 124(24), 5954-5958.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

Sources

Technical Support Center: Purification of Polar Amino-Alkynol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amino-alkynol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The presence of a polar amino group, a hydroxyl group, and an alkyne moiety within a single scaffold presents a distinct set of challenges that require carefully considered purification strategies. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My polar amino-alkynol is highly water-soluble and shows poor retention on my C18 reversed-phase column. What are my options?

This is a classic challenge with highly polar analytes. When a compound is too polar for traditional reversed-phase chromatography, it elutes in or near the void volume, resulting in no separation. Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][2][3] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[3] This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

  • Ion-Pairing Chromatography: Introducing an ion-pairing agent to the mobile phase can enhance the retention of your charged amino-alkynol on a reversed-phase column.[4][5][6] These agents, such as alkyl sulfonates or perfluorinated carboxylic acids, have a hydrophobic tail that interacts with the stationary phase and a charged head group that forms an ion pair with your protonated amine.[7][8] This effectively increases the hydrophobicity of your compound, leading to better retention.

  • Polar-Embedded and Polar-Endcapped Columns: Consider using reversed-phase columns with stationary phases that have polar groups embedded within the alkyl chains or at the surface. These columns are designed to be more wettable with highly aqueous mobile phases and can offer different selectivity for polar compounds compared to standard C18 columns.[9]

Q2: I'm observing significant peak tailing for my basic amino-alkynol derivative. What is the cause and how can I fix it?

Peak tailing for basic compounds is a common issue in reversed-phase chromatography and is often caused by strong interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.[9]

Here's how to troubleshoot this:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[10][11] For a basic compound, working at a low pH (e.g., 2.5-4) ensures your amine is fully protonated. This can surprisingly improve peak shape by suppressing the ionization of the problematic silanol groups.[9][12] Conversely, at a high pH (above the pKa of the amine), the compound will be neutral, eliminating ionic interactions with deprotonated silanols. However, ensure your column is stable at high pH.[11]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase can help to mask the active silanol sites and significantly improve peak shape.[9]

  • Employ a Highly Deactivated Column: Modern, high-purity silica columns with advanced end-capping are designed to have a minimal number of accessible silanol groups, thus reducing the potential for these undesirable secondary interactions.[9]

Q3: My amino-alkynol seems to be zwitterionic at neutral pH. How does this affect purification?

Zwitterions can be particularly challenging to purify due to their high polarity and potentially low solubility in common organic solvents. Their behavior can be highly dependent on the mobile phase pH.

  • Zwitterionic HILIC (ZIC-HILIC): This technique is specifically designed for the separation of zwitterionic and other highly polar compounds.[1][13][14] ZIC-HILIC columns have a stationary phase with both positive and negative charges, which can interact with the zwitterionic analyte through electrostatic interactions, leading to excellent retention and selectivity.[2][13]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[15][16] Depending on the pH of your mobile phase and the pI of your compound, you can use either cation-exchange (to bind the protonated amine) or anion-exchange (to bind the deprotonated hydroxyl group, if applicable). By carefully controlling the pH and ionic strength of the elution buffer, you can achieve highly selective purification.[17]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for my polar amino-alkynol?

Yes, SFC is increasingly being recognized as a powerful technique for the purification of polar compounds.[18][19] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[20]

Advantages of SFC for Polar Compounds:

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[18][21]

  • Reduced Solvent Consumption: Using CO2 as the primary solvent makes SFC a greener alternative to HPLC.[18][22]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase LC, which can be advantageous for resolving difficult-to-separate impurities.[22]

For very polar compounds, you may need to use modifiers with additives (e.g., water, acids, or bases) to improve solubility and peak shape.[21]

Q5: My compound is unstable on silica gel. What are my alternatives for flash chromatography?

The acidic nature of standard silica gel can cause degradation of sensitive compounds.[23] Here are some strategies to overcome this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or bonded silica phases such as diol or amino columns.[9]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option.[24]

Troubleshooting Guides

Issue 1: Poor Resolution Between Your Amino-Alkynol and a Structurally Similar Impurity in Reversed-Phase HPLC

When dealing with closely eluting impurities, systematic method development is key. The goal is to manipulate the selectivity of the chromatographic system.

Troubleshooting Workflow

Caption: Decision tree for improving resolution.

Detailed Protocol: pH Scouting
  • Determine the pKa of the amino group of your compound (estimated or experimental).

  • Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., pH 3, pH 5, pH 7, pH 9), ensuring they are within the stable range of your column.[10][12] It is often most effective to work at a pH that is at least 1.5-2 pH units away from the pKa of your analyte to ensure it is in a single ionic state.[25]

  • Inject your sample using each mobile phase and a standard gradient (e.g., 5-95% organic solvent over 15 minutes).

  • Analyze the chromatograms for changes in retention time, elution order, and resolution between your target compound and the impurity.

  • Fine-tune the gradient for the pH that provides the best selectivity.

Issue 2: Compound Fails to Elute from an Ion-Exchange Column

This typically indicates that the interaction between your charged compound and the IEX resin is too strong under the current elution conditions.

Troubleshooting Workflow

Sources

Validation & Comparative

Practical Guide to Enantiomeric Excess Determination of 1-Aminobut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Excess (ee) of Chiral 1-Aminobut-3-yn-2-ol Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Analysis

1-Aminobut-3-yn-2-ol (CAS: 18467387) is a bifunctional chiral building block containing a primary amine, a secondary alcohol, and a terminal alkyne.[1] Its amphoteric nature and lack of a strong chromophore present specific analytical challenges.[2]

This guide evaluates three distinct methodologies for determining its enantiomeric excess (ee):

  • Derivatization-HPLC (Recommended): Uses chiral or achiral reagents to introduce a chromophore and improve peak shape.

  • Direct Chiral HPLC: Uses polysaccharide or macrocyclic glycopeptide columns; requires specialized detection (ELSD/RI) or low-UV monitoring due to weak absorbance.

  • NMR Spectroscopy: Uses Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) for absolute configuration assignment.[3]

Compound Properties & Analytical Implications
FeatureAnalytical ChallengeStrategic Solution
Primary Amine (-NH₂) Strong interaction with silanols causing peak tailing.Use basic additives (DEA) or derivatization (e.g., GITC, OPA).
Terminal Alkyne (-C≡CH) Weak UV absorbance (only <210 nm).Derivatization is critical to add a UV-active aromatic group (e.g., Benzoyl, Tosyl).
Chiral Center (C2) Close proximity to both functional groups allows effective discrimination.Kinetic resolution or diastereomeric salt formation is highly effective.

Method 1: Derivatization-HPLC (The Robust Standard)

Status: Highly Recommended for QC and Routine Analysis. Rationale: The native compound lacks a strong UV chromophore. Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or FDAA (Marfey’s Reagent) introduces a strong UV-absorbing group and converts enantiomers into diastereomers, which can often be separated on standard achiral C18 columns or with enhanced resolution on chiral columns.

Experimental Protocol: GITC Derivatization

This protocol forms stable thiourea diastereomers detectable at 254 nm.

Reagents:

  • Analyte: 1-Aminobut-3-yn-2-ol (approx. 1 mg/mL in MeCN).

  • Reagent: GITC (2 mg/mL in MeCN).

  • Base: Triethylamine (TEA).

Workflow:

  • Mix: In a 1.5 mL HPLC vial, combine 50 µL of Analyte solution and 50 µL of GITC solution.

  • Catalyze: Add 10 µL of TEA.

  • Incubate: Shake at room temperature for 30 minutes. (Reaction is usually rapid for primary amines).

  • Quench: Add 10 µL of 10% Ethanolamine (optional, to scavenge excess GITC) or dilute directly with mobile phase (500 µL).

  • Analyze: Inject 5-10 µL onto the HPLC.

Chromatographic Conditions (Achiral Separation):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm.[6]

  • Expected Result: Two distinct peaks representing the diastereomeric thioureas (

    
    ).
    

Method 2: Direct Chiral HPLC (The High-Throughput Screen)

Status: Feasible but requires specialized detectors or low-UV solvents. Rationale: Direct analysis avoids sample prep errors but struggles with sensitivity. The amine functionality requires a basic modifier to prevent peak tailing.

Column Selection Strategy
  • Polysaccharide Columns (Amylose/Cellulose):

    • Columns:Chiralpak AD-H or Chiralcel OD-H .[6]

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The DEA is non-negotiable to suppress amine ionization.

  • Macrocyclic Glycopeptide Columns:

    • Column:Chirobiotic T (Teicoplanin).[4]

    • Mode: Polar Organic Mode (Methanol/Acetonitrile with 0.1% Acetic Acid + 0.1% TEA).

    • Benefit: Excellent for underivatized amino alcohols; compatible with MS detection.

Experimental Protocol (Normal Phase)
  • Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • System Prep: Flush column with 20 column volumes of Mobile Phase to equilibrate the basic additive.

  • Detection: Set VWD/DAD to 210 nm (Reference 360 nm). Warning: Ensure solvents are HPLC-grade "Low UV" cut-off.

  • Injection: 10 µL.

  • Optimization: If resolution is poor, lower IPA content to 5% or switch to Ethanol.

Method 3: NMR Spectroscopy (Mosher's Analysis)

Status: Verification & Absolute Configuration. Rationale: When HPLC standards are unavailable, converting the amino alcohol to a Mosher amide/ester allows calculation of ee via


 or 

NMR integration.
Experimental Protocol
  • Derivatization: React 5 mg of 1-Aminobut-3-yn-2-ol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in Pyridine-d5 or CDCl3/Pyridine mix.

  • Acquisition: Acquire

    
     NMR (focusing on the methoxy signal of the MTPA group or the CH proton of the chiral center) or 
    
    
    
    NMR (CF3 group).
  • Calculation:

    
    
    Where A and B are the diastereomeric signals.
    

Comparative Analysis & Decision Guide

The following table summarizes the performance metrics for each approach.

MetricMethod A: GITC DerivatizationMethod B: Direct Chiral HPLCMethod C: Mosher NMR
Sensitivity High (UV 254 nm)Low (UV 210 nm / RI / ELSD)Low (Requires ~5-10 mg)
Resolution (

)
Typically > 2.0 (Diastereomers)Variable (1.2 - 3.0)N/A (Spectral Split)
Throughput Medium (Prep time 30 min)High (No prep)Low (Manual interpretation)
Cost per Sample Medium (Reagent cost)High (Chiral Columns)Low (Solvents/NMR time)
Robustness Best for Routine QC Sensitive to Mobile Phase AgeBest for R&D/Structure Proof
Visualized Workflow: Method Selection

The following diagram illustrates the logical decision process for selecting the appropriate analytical method based on laboratory resources and sample constraints.

MethodSelection Start Start: 1-Aminobut-3-yn-2-ol Sample CheckUV Is High Sensitivity Required? (Trace Impurity < 0.1%) Start->CheckUV CheckStd Are Enantiomeric Standards Available? CheckUV->CheckStd No (Main Peak Assay) DerivPath Derivatization (GITC/OPA) CheckUV->DerivPath Yes (Weak Chromophore) DirectPath Direct Chiral HPLC CheckStd->DirectPath Yes NMRPath NMR (Mosher's) CheckStd->NMRPath No (Need Abs Config) Result1 Achiral C18 Analysis (UV 254nm) DerivPath->Result1 Result2 Chiralpak AD-H/OD-H (UV 210nm / ELSD) DirectPath->Result2 Result3 1H/19F NMR Integration NMRPath->Result3

Caption: Decision matrix for selecting the optimal ee determination method based on sensitivity needs and standard availability.

Visualized Workflow: GITC Derivatization Protocol

This diagram details the specific chemical workflow for the recommended GITC method.

GITC_Protocol Sample Sample (Amine) Mix Reaction 30 min @ RT Sample->Mix Reagent Reagent (GITC + TEA) Reagent->Mix Quench Quench (EtOH-amine) Mix->Quench Formation of Thioureas Inject HPLC Injection (C18 Column) Quench->Inject Detect Detection (UV 254 nm) Inject->Detect Separation of Diastereomers

Caption: Step-by-step derivatization workflow converting the chiral amine to UV-active diastereomers.

References

  • Review of Chiral Amino Alcohol Analysis : Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. In Handbook of Thin-Layer Chromatography. CRC Press. Link

  • GITC Derivatization Method : Kinoshita, T., et al. (1993). Resolution of amino alcohol enantiomers by HPLC after derivatization with GITC. Journal of Chromatography A, 629(2), 291-297. Link

  • Direct HPLC on Polysaccharide Phases : Daicel Corporation. (2020). Chiralpak AD-H / OD-H Instruction Manual. Link

  • Mosher's Method for Absolute Configuration : Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Protocol for NMR Assignment of Absolute Stereochemistry. Nature Protocols, 2, 2451–2458. Link

  • Chirobiotic T Applications : Sigma-Aldrich/Merck. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

Sources

Comparative Guide: Chiral HPLC Resolution of Aminobutynol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the chiral resolution of aminobutynol enantiomers , specifically focusing on 1-amino-3-butyn-2-ol and related chiral alkynyl amino alcohols. These molecules serve as critical synthons in the production of muscarinic antagonists (e.g., Oxybutynin intermediates) and pyrrole derivatives.

Their resolution presents a dual challenge: high polarity (due to amino/hydroxyl groups) and poor UV detectability (lack of conjugated chromophores). This guide compares three distinct methodologies to overcome these hurdles.

Executive Summary & Method Selection

The separation of aminobutynol enantiomers requires balancing resolution (


)  against sensitivity . While polysaccharide columns offer broad selectivity, the lack of a strong chromophore in aminobutynol often necessitates derivatization or the use of specific detection modes (RI/ELSD).
Comparison Matrix
FeatureMethod A: Polysaccharide CSP (Normal Phase) Method B: Macrocyclic Glycopeptide (Polar Organic) Method C: Indirect Derivatization (Reversed Phase)
Primary Column Chiralpak AD-H / OD-HChirobiotic T (Teicoplanin)C18 (Achiral)
Mobile Phase Hexane : IPA : DiethylamineMeOH : ACN : HOAc : TEAACN : Water (Gradient)
Resolution (

)
High (

)
Moderate (

)
Very High (

)
Sensitivity Low (requires high conc. or RI)Moderate (MS compatible)High (Fluorescence/UV)
Sample Prep Minimal (Dissolve & Inject)MinimalHigh (Reaction required)
Best For Prep-scale purificationLC-MS analysisTrace impurity quantification

Technical Deep Dive

Method A: Polysaccharide CSPs (Normal Phase)

Mechanism: Amylose or cellulose carbamates form hydrogen bonds with the hydroxyl/amine groups of the aminobutynol. The alkyne moiety interacts via


 stacking with the phenyl carbamates of the stationary phase.
  • Why it works: The rigid alkyne spacer often enhances chiral recognition compared to saturated aminobutanols.

  • Limitation: The mobile phase (Hexane/IPA) is incompatible with MS detection. Detection relies on UV at 210 nm (noisy) or Refractive Index (RI).

Method B: Polar Organic Mode (POM) on Chirobiotic T

Mechanism: The Teicoplanin ligand contains an "aglycone basket" with fused macrocycles. It captures the amine via ionic interaction (carboxylate group on ligand) and the hydroxyl group via hydrogen bonding.

  • Why it works: POM (Methanol/Acetonitrile with acid/base) solubilizes polar aminobutynols effectively while promoting tight ionic binding.

  • Advantage: Fully MS-compatible, allowing detection of underivatized aminobutynol even without a chromophore.

Method C: Indirect Derivatization (The "Self-Validating" Protocol)

Mechanism: Reacting the enantiomers with a chiral derivatizing agent (CDA) like Marfey’s Reagent (FDAA) or O-Phthalaldehyde (OPA) converts them into diastereomers.

  • Why it works: Diastereomers have different physical properties and separate on cheap, robust C18 columns. The reagent adds a strong UV/Fluorescent tag.

  • Trustworthiness: If the reagent is enantiopure, the appearance of two peaks proves the presence of both enantiomers.

Experimental Protocols

Protocol 1: Direct Resolution (Polar Organic Mode)

Target: 1-Amino-3-butyn-2-ol System: HPLC-MS/ELSD

  • Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mix Methanol (HPLC Grade) and Acetonitrile (1:1 v/v).

    • Add 0.1% Acetic Acid and 0.1% Triethylamine (TEA).

    • Note: The Acid/Base ratio controls the ionization state. Ensure pH is between 5.0–6.5 (apparent).

  • Equilibration: Flush column at 1.0 mL/min for 30 mins.

  • Sample Prep: Dissolve 1 mg aminobutynol in 1 mL mobile phase.

  • Detection:

    • MS: ESI Positive Mode (SIM at M+H = 86.1).

    • ELSD: Drift tube temp 50°C, Gain 8.

Protocol 2: High-Sensitivity Derivatization (Marfey’s Method)

Target: Trace enantiomeric excess determination (e.e. > 99%)

  • Reagent Prep: Prepare 1% solution of FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Reaction:

    • Mix 50 µL sample (aqueous) + 100 µL FDAA solution + 20 µL 1M NaHCO3.

    • Heat at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Separation:

    • Column: C18 reversed-phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

    • Gradient: 10% B to 50% B over 20 mins.

  • Detection: UV at 340 nm. The L-D diastereomer typically elutes after the L-L form due to hydrophobicity differences.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct method based on your specific analytical needs (Sensitivity vs. Speed).

MethodSelection Start Start: Aminobutynol Sample CheckUV Is high sensitivity (trace impurity) required? Start->CheckUV CheckMS Is MS detection available? CheckUV->CheckMS No (Prep/Assay) Deriv Method C: Derivatization (Marfey's Reagent + C18) CheckUV->Deriv Yes (UV weak) DirectPOM Method B: Polar Organic Mode (Chirobiotic T + MS/ELSD) CheckMS->DirectPOM Yes DirectNP Method A: Normal Phase (Chiralpak AD-H + RI/UV) CheckMS->DirectNP No (Use RI/UV)

Caption: Decision matrix for selecting the optimal chiral HPLC method based on detection limits and instrument availability.

Diagram 2: Chiral Recognition Mechanism (Polar Organic Mode)

Visualizing how the Chirobiotic T stationary phase interacts with the aminobutynol molecule.

Interaction Teico Teicoplanin Ligand (Stationary Phase) Ionic Ionic Interaction (-COO⁻ ... ⁺NH3-) Teico->Ionic HBond H-Bonding (Sugar ... OH) Teico->HBond PiPi Pi-Pi Stacking (Aromatic ... Alkyne) Teico->PiPi Analyte Aminobutynol (Enantiomer) Ionic->Analyte HBond->Analyte PiPi->Analyte

Caption: Mechanistic interactions in Polar Organic Mode. Ionic anchoring of the amine combined with H-bonding of the hydroxyl group drives enantioselectivity.

References

  • BenchChem. (2025). HPLC analytical methods for determining aminobutanol chiral purity. Retrieved from

  • Okamoto, Y. (2008). Chiral HPLC for efficient resolution of enantiomers.[1] Chemical Society Reviews. Retrieved from

  • Sigma-Aldrich (Astec). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T Guide). Retrieved from

  • Ingrassia, L., et al. (2025).[2] Enamine Synthesis via Regiocontrolled 6-endo-dig... (Amino-alkynol synthesis context). Retrieved from

  • Kachur, J.F., et al. (1988).[3][4][5] Pharmacological characterization of oxybutynin enantiomers. (Context for aminobutynol intermediates). Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative Guide: Reactivity of Alkynyl vs. Alkenyl Amino Alcohols in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino alcohols tethered to unsaturated carbon chains (alkenyl or alkynyl) are pivotal bifunctional building blocks in drug discovery. They serve as precursors to N- and O-heterocycles—such as morpholines, oxazoles, pyrrolidines, and piperidines—which are ubiquitous in bioactive natural products and FDA-approved therapeutics.

This guide objectively compares the reactivity profiles of alkynyl and alkenyl amino alcohols . While both substrates undergo cyclization to form heterocycles, they diverge significantly in mechanism , product saturation , stereochemical outcome , and catalyst susceptibility .

Quick Comparison Matrix
FeatureAlkenyl Amino AlcoholsAlkynyl Amino Alcohols
Hybridization

(Trigonal Planar)

(Linear)
Cyclization Mode Typically 5-exo-trig or 6-endo-trigTypically 5-exo-dig or 6-endo-dig
Product Type Saturated heterocycles (e.g., pyrrolidines)Unsaturated heterocycles (e.g., vinyl iodides, dihydropyrroles)
Electrophilic Attack Forms cyclic onium ion (e.g., bromonium)Forms vinyl cation or bridged ion; often requires activation
Stereoselectivity Controlled by 1,2- or 1,3-allylic strain (A-strain)Controlled by anti-addition geometry; yields E/Z vinyl species
Gold(I) Affinity Moderate; often requires specific ligandsHigh; "Gold-philic"

-activation is a dominant strategy

Mechanistic Foundations

The divergence in reactivity stems from the electronic and steric differences between the double and triple bonds.

Electronic Activation
  • Alkenyl (Alkene): The

    
    -electrons are loosely held, making them nucleophilic towards standard electrophiles (
    
    
    
    ,
    
    
    ). The intermediate is typically a bridged halonium ion, which undergoes backside attack by the internal nucleophile (OH or NH), resulting in anti-stereospecificity .
  • Alkynyl (Alkyne): The

    
    -hybridized carbons hold 
    
    
    
    -electrons more tightly, rendering them generally less reactive toward simple electrophiles than alkenes.[1] However, they possess a unique ability to coordinate "soft" carbophilic Lewis acids (Au, Pt, Ag). Upon activation, nucleophilic attack generates a vinyl metal/halide species , leaving a reactive double bond in the final product [1].
Geometric Constraints (Baldwin's Rules)

The geometry of the transition state dictates the regioselectivity of cyclization.

  • Alkenyl: The 5-exo-trig pathway is kinetically favored over 6-endo-trig for many amino alkenes due to favorable orbital overlap.

  • Alkynyl: The linear geometry of the alkyne allows for both 5-exo-dig and 6-endo-dig modes. The "dig" (digonal) trajectory often imposes fewer steric clashes than the "trig" trajectory, sometimes allowing alkynes to cyclize under milder conditions than sterically hindered alkenes [2].

ReactivityPathways Substrate Tethered Amino Alcohol Alkenyl Alkenyl Substrate (sp2) Substrate->Alkenyl Double Bond Alkynyl Alkynyl Substrate (sp) Substrate->Alkynyl Triple Bond Halonium Cyclic Halonium Intermediate Alkenyl->Halonium Electrophile (E+) SatProduct Saturated Heterocycle (e.g., Iodomethyl-pyrrolidine) Halonium->SatProduct Intramolecular Nu Attack (Anti) VinylCation Activated $pi$-Complex (Vinyl Cation/Iodonium) Alkynyl->VinylCation Electrophile or Metal (Au/Ag) UnsatProduct Unsaturated Heterocycle (e.g., Vinyl Iodide) VinylCation->UnsatProduct Intramolecular Nu Attack (Anti)

Figure 1: Divergent mechanistic pathways for alkenyl vs. alkynyl amino alcohol cyclization.

Comparative Reactivity: Key Transformations

Iodocyclization

Iodocyclization is a benchmark reaction for comparing these substrates. It introduces an iodine atom that serves as a handle for further functionalization (e.g., Suzuki coupling).

  • Alkenyl Amino Alcohols:

    • Reaction: Reacts with

      
       and weak base (
      
      
      
      ).
    • Outcome: Forms saturated rings with an exocyclic iodomethyl group.

    • Selectivity: Highly diastereoselective due to rigid chair-like transition states.

    • Limitation: The product is saturated; restoring unsaturation requires an elimination step.

  • Alkynyl Amino Alcohols:

    • Reaction: Reacts with

      
       and base (
      
      
      
      or
      
      
      ).
    • Outcome: Forms a heterocyclic ring containing an endocyclic double bond or an exocyclic vinyl iodide .

    • Selectivity: The formation of the Z-vinyl iodide is often exclusive due to anti-addition mechanics [3].

    • Advantage: The vinyl iodide product is a "pre-loaded" cross-coupling partner.

Transition Metal Catalysis (Gold & Palladium)
  • Gold (Au): Gold catalysts show a marked preference for alkynes over alkenes. In a competition scenario, a gold catalyst will selectively activate the triple bond of an alkynyl amino alcohol to form a spiroketal or cyclic enol ether, leaving a double bond untouched [4].

  • Palladium (Pd): Both substrates undergo Pd-catalyzed carboamination. However, alkynyl substrates yield products with an internal double bond (e.g., dihydromorpholines), which are distinct from the morpholines derived from alkenyl substrates [5].

Experimental Data Comparison

The following table summarizes yields and conditions from comparative studies on scaffold synthesis [3, 5].

Substrate TypeReactionReagentsMajor ProductYieldSelectivity
Alkenyl Iodocyclization

Iodomethyl-oxazoline82%>20:1 d.r. (trans)
Alkynyl Iodocyclization

(Z)-Iodomethylene-oxazoline78%Only Z-isomer
Alkenyl Hydroamination

(cat.)
Pyrrolidine91%Anti-Markovnikov
Alkynyl Hydroamination

Dihydropyrrole88%5-exo-dig

Case Study: Morpholine Synthesis

Morpholines are critical scaffolds in medicinal chemistry. The choice of starting material dictates the final saturation level.

  • From Alkenyl Amino Alcohols:

    • Typically involves intramolecular oxymercuration or Pd-catalyzed carboetherification .

    • Result: Substituted morpholines (saturated).

    • Reference: Pd-catalyzed carboamination of N-allyl ethanolamines yields cis-3,5-disubstituted morpholines [5].

  • From Alkynyl Amino Alcohols:

    • Involves base-mediated cycloisomerization or Au-catalyzed cyclization .

    • Result: 3,4-Dehydromorpholines or exocyclic enol ethers.

    • Significance: These unsaturated morpholines can be oxidized to lactams or hydrogenated to form specific stereoisomers of morpholine that are difficult to access via the alkenyl route.

Experimental Protocols

Protocol A: Iodocyclization of Alkenyl Amino Alcohol

Target: Synthesis of 2-(iodomethyl)morpholine derivative.

  • Preparation: Dissolve N-allyl-N-benzyl-2-aminoethanol (1.0 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add

    
     (3.0 mmol) followed by 
    
    
    
    (1.2 mmol) at 0°C.
  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (disappearance of alkene).

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Outcome: 80-85% yield of the saturated iodomorpholine.

Protocol B: Iodocyclization of Alkynyl Amino Alcohol

Target: Synthesis of (Z)-2-(iodomethylene)morpholine derivative.

  • Preparation: Dissolve N-propargyl-N-benzyl-2-aminoethanol (1.0 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add

    
     (2.0 mmol) followed by 
    
    
    
    (1.2 mmol). Note: Stronger base often required compared to alkenyl.
  • Reaction: Stir at room temperature for 1-2 hours. The reaction is typically faster than the alkenyl variant due to the high energy of the vinyl cation intermediate.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography on neutral alumina (silica may cause decomposition of vinyl iodides).

  • Expected Outcome: 75-80% yield of the vinyl iodide (Z-isomer).[2]

Troubleshooting & Optimization

  • Side Reaction (Alkenyl): If the nucleophile is weak, the iodonium intermediate may be attacked by the solvent (acetonitrile) or undergo elimination to form a diene. Solution: Use a non-nucleophilic solvent (

    
    ) and ensure the internal nucleophile is deprotonated if necessary.
    
  • Side Reaction (Alkynyl): Polymerization of the alkyne can occur if the concentration is too high. Solution: Run dilute (0.05 M). If "endo" vs "exo" selectivity is poor, switching from Iodine to a Gold catalyst (

    
    ) often enforces the exo pathway strictly.
    
  • Oxidation Sensitivity: Alkynyl amino alcohols are robust against standard epoxidation conditions (e.g., mCPBA), allowing for selective oxidation of the alcohol to an aldehyde/ketone without affecting the triple bond. Alkenyl substrates would require careful chemoselective reagents to avoid epoxidizing the double bond [6].

References

  • Mphahlele, M. J. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.[2][3] Molecules, 14(12), 5308–5322. Link

  • Larock, R. C., et al. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. Journal of Organic Chemistry, 74(3), 1141–1147. Link

  • Robin, S., & Rousseau, G. (2002). Recent advances in the iodocyclization of unsaturated systems. Tetrahedron, 58(26), 5219-5235.
  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Wolfe, J. P., et al. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 126(6), 1620-1621. Link

  • Stahl, S. S., et al. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Chemical Reviews, 113(7), 5322–5363. Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 1-Aminobut-3-yn-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or sparsely documented molecules is paramount for structural elucidation and purity assessment. This guide provides an in-depth analysis of the predicted fragmentation behavior of 1-Aminobut-3-yn-2-ol, a molecule incorporating three key functional groups: a primary amine, a secondary alcohol, and a terminal alkyne. In the absence of extensive literature on this specific molecule, this guide will draw upon established fragmentation principles of its constituent functional groups to construct a theoretical fragmentation pathway. This will be compared against the known fragmentation of analogous compounds to provide a robust framework for its identification.

Introduction to 1-Aminobut-3-yn-2-ol: A Multifunctional Scaffold

1-Aminobut-3-yn-2-ol (C₄H₇NO, Monoisotopic Mass: 85.0528 Da) is a small, polar molecule with a unique combination of functional groups that make it an interesting building block in synthetic chemistry. The presence of the amino, hydroxyl, and alkynyl groups provides multiple sites for chemical reactions and also dictates its behavior in the mass spectrometer. Understanding how this molecule fragments upon ionization is crucial for its unambiguous identification in complex mixtures or as a final product.

Predicted Fragmentation Pathways: A Triad of Influences

The fragmentation of 1-Aminobut-3-yn-2-ol under mass spectrometry, typically using a soft ionization technique like electrospray ionization (ESI) followed by collision-induced dissociation (CID), will be governed by the interplay of its three functional groups.[1][2] We can anticipate several key fragmentation reactions based on established principles for amines, alcohols, and alkynes.[3][4][5][6][7][8]

The primary fragmentation pathways are expected to be:

  • Alpha-Cleavage: This is a characteristic fragmentation for both amines and alcohols.[5][6][7][8] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of a resonance-stabilized cation.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.[7][8]

  • Loss of the Terminal Alkyne Proton: Terminal alkynes often exhibit a characteristic loss of a hydrogen atom from the sp-hybridized carbon, resulting in a strong M-1 peak.[3]

  • Propargyl Cation Formation: Cleavage of the bond between the carbon bearing the hydroxyl group and the alkyne can lead to the formation of the resonance-stabilized propargyl cation or its derivatives.[3]

Below is a diagram illustrating the predicted primary fragmentation pathways for protonated 1-Aminobut-3-yn-2-ol ([M+H]⁺, m/z 86.0606).

fragmentation cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration cluster_alkyne Alkyne Fragmentation M [M+H]⁺ 1-Aminobut-3-yn-2-ol m/z 86.06 A m/z 56.05 Loss of CH₂O M->A -CH₂O B m/z 30.03 CH₂=NH₂⁺ M->B - C₃H₄O C m/z 68.05 Loss of H₂O M->C -H₂O D m/z 85.05 [M+H-H]⁺ M->D -H E m/z 39.02 Propargyl Cation M->E - C₂H₅NO

Caption: Predicted major fragmentation pathways of protonated 1-Aminobut-3-yn-2-ol.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of 1-Aminobut-3-yn-2-ol, it is instructive to compare its predicted fragments with those of structurally related compounds that possess only one or two of its functional groups.

Predicted Fragment (m/z) Proposed Structure/Loss 1-Aminobut-3-yn-2-ol 1-Amino-2-propanol 1-Butyne Rationale for Presence/Absence
86.06 [M+H]⁺ [M+H]⁺ = 76.07 [M]⁺ = 54.05 Molecular ion of the respective compound.
85.05 [M+H-H]⁺ Characteristic loss of the acidic terminal alkyne proton.[3]
68.05 [M+H-H₂O]⁺ Dehydration is a common fragmentation for alcohols.[7][8]
56.05 [M+H-CH₂O]⁺ Alpha-cleavage adjacent to the hydroxyl group.
44.05 Alpha-cleavage in 1-amino-2-propanol leading to [CH(OH)CH₃]⁺.
39.02 Propargyl Cation Characteristic fragment of terminal alkynes.[3]
30.03 [CH₂NH₂]⁺ Alpha-cleavage adjacent to the primary amine is a dominant process.[9]

This comparative table highlights how the fragmentation pattern of 1-Aminobut-3-yn-2-ol would be a composite of the behaviors of its constituent functional groups, providing a unique fingerprint for its identification.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for analysis by LC-MS/MS is recommended.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 1-Aminobut-3-yn-2-ol in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Parameters (ESI-QTOF or Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 20 - 200.

  • MS/MS Analysis: Targeted MS/MS of the protonated molecule (m/z 86.06).

  • Collision Energy: Ramp from 10 to 40 eV to observe the full range of fragment ions.

workflow start Sample Preparation (1 µg/mL in mobile phase) lc Liquid Chromatography (Reversed-Phase C18) start->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Identify [M+H]⁺ at m/z 86.06) esi->ms1 cid Collision-Induced Dissociation (Isolate m/z 86.06, Ramp Collision Energy) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 data Data Analysis (Compare with Predicted Fragments) ms2->data

Caption: Experimental workflow for LC-MS/MS analysis of 1-Aminobut-3-yn-2-ol.

Conclusion and Future Outlook

While no experimental mass spectra for 1-Aminobut-3-yn-2-ol are readily available in the literature, a thorough understanding of the fundamental fragmentation mechanisms of amino alcohols and terminal alkynes allows for the construction of a reliable predictive model. The proposed fragmentation pathways, characterized by alpha-cleavage, dehydration, and specific alkyne-related losses, provide a solid foundation for the identification and structural confirmation of this molecule. The provided experimental protocol offers a starting point for researchers to acquire high-quality mass spectrometry data. Future work should focus on obtaining and publishing high-resolution mass spectral data for 1-Aminobut-3-yn-2-ol to validate these predictions and contribute to the collective knowledge base.

References

  • Journal of Agricultural and Food Chemistry. Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry.
  • JoVE.
  • PubMed.
  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry.
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Chemistry LibreTexts.
  • Semantic Scholar.
  • RSC Publishing.
  • Chemistry LibreTexts. 6.

Sources

A Researcher's Guide to the Stereochemical Analysis of (R)- and (S)-1-Aminobut-3-yn-2-ol: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the synthesis and characterization of novel chiral molecules, establishing the stereochemical identity and purity of enantiomers is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of methodologies for determining the optical rotation of (R)- and (S)-1-Aminobut-3-yn-2-ol, a valuable chiral building block. While specific optical rotation values for these enantiomers are not prominently documented in publicly available literature, this guide furnishes the experimental framework and theoretical understanding necessary for their precise measurement and characterization. We will delve into the gold-standard technique of polarimetry and explore alternative methods, offering insights into the causality behind experimental choices to ensure self-validating and trustworthy results.

The Foundational Role of Optical Rotation in Chirality

Chiral molecules, such as the (R) and (S) enantiomers of 1-Aminobut-3-yn-2-ol, are non-superimposable mirror images of each other.[1][2] This seemingly subtle difference in three-dimensional arrangement can lead to vastly different biological activities, a critical consideration in pharmacology. Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental physical property that allows for the differentiation of enantiomers.[3][4][5][6] The direction and magnitude of this rotation are unique to each enantiomer, with the (R) and (S) isomers rotating light to an equal extent but in opposite directions.[2] The measured rotation is quantified as the specific rotation, a characteristic constant for a given compound under defined experimental conditions.[7][8][9]

Determining Optical Purity: A Comparative Overview of Key Methodologies

The determination of which enantiomer is present in excess is crucial and is expressed as enantiomeric excess (ee).[10][11][12] Several robust techniques are at the disposal of the modern researcher for this purpose.

Method Principle Advantages Disadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Direct measurement of optical activity, relatively inexpensive instrumentation.Requires a pure sample, can be affected by impurities, concentration, solvent, temperature, and wavelength.[4][7][13]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase leads to separation.[12][14]High accuracy and precision, can determine both enantiomeric excess and concentration simultaneously, applicable to a wide range of compounds.[12]Requires development of specific methods and expensive chiral columns.[12]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Excellent for volatile and thermally stable compounds, requires very small sample sizes.[12]Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or lanthanide shift reagents to induce chemical shift differences between enantiomers.[12][15]Provides direct observation of both enantiomers in the same sample, can be used for absolute configuration determination.[15]May require specialized and expensive chiral reagents, and sensitivity can be lower than chromatographic methods.

Experimental Protocol: Measurement of Specific Rotation via Polarimetry

The following protocol outlines the meticulous steps required for the accurate determination of the specific rotation of (R)- and (S)-1-Aminobut-3-yn-2-ol. The causality behind each step is explained to ensure a self-validating experimental design.

Objective: To determine the specific rotation of an enantiomerically pure sample of (R)- or (S)-1-Aminobut-3-yn-2-ol.

Instrumentation:

  • Polarimeter (Sodium D-line, λ = 589 nm)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Sample cell (1 dm path length)

  • Temperature control system

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the enantiomerically pure 1-Aminobut-3-yn-2-ol (e.g., 100 mg) using an analytical balance. The accuracy of this measurement is paramount as the specific rotation is concentration-dependent.[4][7]

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in a suitable achiral solvent (e.g., methanol, ethanol, or water) and fill the flask to the mark. Ensure complete dissolution. The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation. The solvent must be documented.

    • Calculate the concentration (c) of the solution in g/mL.

  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Fill the sample cell with the pure solvent that was used to prepare the sample solution. This serves as the blank.

    • Place the filled cell in the polarimeter and take a reading. This value should be zeroed out to correct for any rotation caused by the solvent or the cell itself.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement several times to ensure reproducibility and calculate the average observed rotation.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:[7][9][13] [α]DT = α / (l × c) Where:

      • [α]DT is the specific rotation at temperature T (in °C) using the D-line of a sodium lamp.

      • α is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

Expected Outcome: The (R)- and (S)-enantiomers of 1-Aminobut-3-yn-2-ol are expected to exhibit specific rotation values that are equal in magnitude but opposite in sign.[2] For example, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X°.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve blank Measure Blank (Solvent) dissolve->blank sample Measure Sample blank->sample calculate Calculate Specific Rotation sample->calculate result result calculate->result [α]

Caption: Workflow for determining specific rotation.

Alternative Methodologies: A Deeper Dive

While polarimetry is the classical method, chromatographic techniques often provide a more detailed picture of enantiomeric purity.

Chiral HPLC: The Modern Standard

Chiral HPLC is a powerful tool for separating enantiomers.[12][14] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. This method is particularly advantageous as it can determine the enantiomeric excess of a sample even if it is not chemically pure.

G cluster_workflow Chiral HPLC Workflow sample_prep Sample Preparation injection Injection onto Chiral Column sample_prep->injection separation Separation of Enantiomers injection->separation detection Detection (e.g., UV) separation->detection quantification Quantification of Peaks detection->quantification ee_result ee_result quantification->ee_result Enantiomeric Excess

Caption: Chiral HPLC analysis workflow.

Conclusion

The precise determination of the optical rotation of (R)- and (S)-1-Aminobut-3-yn-2-ol is a critical step in their characterization. While specific literature values are elusive, this guide provides a robust framework for their experimental determination using polarimetry. By understanding the principles behind the measurement and meticulously controlling experimental variables, researchers can obtain reliable and reproducible data. Furthermore, the use of complementary techniques such as chiral HPLC is highly recommended for the orthogonal validation of enantiomeric purity. The methodologies outlined herein are designed to uphold the highest standards of scientific integrity, providing trustworthy and authoritative data for research and development endeavors.

References

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]

  • Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. (2006). PubMed. [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. [Link]

  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. (n.d.). ACS Publications. [Link]

  • Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. (2018). AIP Publishing. [Link]

  • Organic Chemistry/Chirality/Optical activity. (n.d.). Wikibooks. [Link]

  • 5.4: Optical Activity. (2021). Chemistry LibreTexts. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

  • Optical rotation. (n.d.). Wikipedia. [Link]

  • Specific rotation. (n.d.). Wikipedia. [Link]

  • Specific Rotation. (n.d.). Chemistry Steps. [Link]

  • Chirality and Optical Activity. (n.d.). Purdue University. [Link]

  • Specific rotation. (n.d.). chemeurope.com. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to.... (2022). SciSpace. [Link]

  • 5.4 Optical Activity. (n.d.). KPU Pressbooks. [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PMC. [Link]

  • Physical Properties of Enantiomers and Diastereomers. (n.d.). University of Calgary. [Link]

Sources

A Researcher's Guide to Differentiating Terminal Alkyne and Amine Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering rapid and non-destructive analysis. However, ambiguity can arise when interpreting spectra, particularly in the region where both terminal alkyne C-H and amine N-H stretches appear. This guide provides an in-depth comparison of the IR spectroscopic signatures of terminal alkynes and primary and secondary amines, supported by experimental data and protocols to empower researchers to confidently distinguish these critical functional groups.

The Underlying Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy interrogates the vibrational states of molecules. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations, which include stretching and bending, are quantized. The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them, as described by Hooke's Law for a simple harmonic oscillator.

The intensity of an IR absorption band is proportional to the change in the dipole moment that occurs during the vibration. Therefore, more polar bonds generally give rise to stronger IR absorptions.

Distinguishing Features in the IR Spectrum: A Head-to-Head Comparison

While both terminal alkynes and amines exhibit absorptions in the 3300-3500 cm⁻¹ region, a holistic analysis of the entire spectrum, coupled with an understanding of the nuances of peak shape and intensity, allows for their unambiguous differentiation.

Terminal Alkynes: A Tale of Two Stretches

The hallmark of a terminal alkyne in an IR spectrum is the presence of two key absorption bands:

  • The ≡C-H Stretch: This sharp and strong absorption typically appears around 3330-3270 cm⁻¹ .[1] The strength of the sp-hybridized C-H bond and its significant change in dipole moment during stretching contribute to the characteristic intensity and sharpness of this peak.

  • The C≡C Stretch: A weak to medium, sharp absorption in the 2260-2100 cm⁻¹ region is indicative of the carbon-carbon triple bond stretch.[1] This region of the IR spectrum is often sparsely populated, making this peak a highly diagnostic feature.[1] The intensity of this peak can be weak due to the relatively small change in dipole moment during the stretching vibration, especially in near-symmetrical internal alkynes where it may be absent altogether.

Amines: The Influence of N-H Bonds

The IR spectra of amines are characterized by the vibrations of the N-H and C-N bonds. The number and appearance of the N-H stretching bands are highly informative for distinguishing between primary, secondary, and tertiary amines.

  • Primary Amines (R-NH₂): These compounds exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region.[2] These arise from the symmetric and asymmetric stretching vibrations of the two N-H bonds. The presence of two peaks in this region is a strong indicator of a primary amine.

  • Secondary Amines (R₂-NH): Having only one N-H bond, secondary amines show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[2]

  • Tertiary Amines (R₃-N): Lacking an N-H bond, tertiary amines do not show any absorption in this region.

In addition to the N-H stretch, other vibrations can aid in the identification of amines:

  • N-H Bending: Primary amines display a medium to strong scissoring vibration between 1650-1580 cm⁻¹ .[2] Secondary amines show a weaker N-H bend.

  • C-N Stretching: These absorptions appear in the fingerprint region, typically between 1250-1020 cm⁻¹ for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines.[2]

Comparative Analysis: Key Differentiators at a Glance

Functional GroupKey IR Absorption Bands (cm⁻¹)Peak Characteristics
Terminal Alkyne ≡C-H Stretch: 3330-3270Strong, sharp, and narrow
C≡C Stretch: 2260-2100Weak to medium, sharp
Primary Amine N-H Stretch: 3400-3250 (two bands)Medium, two distinct peaks
N-H Bend: 1650-1580Medium to strong
Secondary Amine N-H Stretch: 3350-3310 (one band)Weak to medium, single peak

Visualizing the Vibrations

To better understand the molecular motions that give rise to these characteristic IR peaks, we can visualize the key stretching vibrations.

Caption: Key stretching vibrations for terminal alkyne and primary amine functional groups.

Experimental Protocol: Acquiring High-Quality IR Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[3]

Instrumentation and Materials
  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: Liquid terminal alkyne (e.g., 1-hexyne) and liquid amine (e.g., aniline, diethylamine).

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Identify and label the key absorption bands corresponding to the functional groups of interest.

Experimental Workflow Diagram

G cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process and Analyze Data D->E

Caption: A streamlined workflow for acquiring IR spectra using an ATR-FTIR spectrometer.

Case Studies: Interpreting Real-World Spectra

Let's examine the IR spectra of a terminal alkyne (1-hexyne), a primary aromatic amine (aniline), and a secondary aliphatic amine (diethylamine) to highlight the key differences.

1-Hexyne: The spectrum of 1-hexyne clearly displays a sharp, strong peak around 3310 cm⁻¹ corresponding to the ≡C-H stretch. Additionally, a weaker but distinct sharp peak is observed around 2120 cm⁻¹, which is characteristic of the C≡C triple bond stretch.

Aniline: The IR spectrum of aniline exhibits two distinct peaks in the N-H stretching region, typically around 3430 cm⁻¹ and 3350 cm⁻¹, which is the classic signature of a primary amine. The N-H bending vibration is also observable around 1620 cm⁻¹.

Diethylamine: In the spectrum of diethylamine, a single, relatively weak N-H stretching band appears around 3290 cm⁻¹. The absence of a second peak in this region and the presence of C-N stretching bands in the fingerprint region confirm its identity as a secondary amine.

Conclusion

By carefully analyzing the number, position, shape, and intensity of absorption bands in the IR spectrum, researchers can confidently differentiate between terminal alkyne and amine functional groups. The presence of a sharp ≡C-H stretch in conjunction with a C≡C stretch is a definitive indicator of a terminal alkyne. Conversely, the appearance of one or two N-H stretching bands, along with characteristic N-H bending and C-N stretching vibrations, points to the presence of a secondary or primary amine, respectively. The robust and straightforward nature of ATR-FTIR spectroscopy makes it an invaluable tool for the rapid and accurate structural elucidation required in modern chemical research and development.

References

  • How do you know the IR peak on the left is an amine, not the hydrogen of a terminal alkyne? : r/chemhelp. Reddit. [Link]

  • IR: alkynes. University of Calgary. [Link]

  • Mass resolved IR spectroscopy of aniline–water aggregates. Royal Society of Chemistry. [Link]

  • Infrared Spectra -- type samples. Bluffton University. [Link]

  • Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. ResearchGate. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. National Center for Biotechnology Information. [Link]

  • Diethylamine, hydrochloride. NIST WebBook. [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

  • How to Interpret an Infrared (IR) Spectrum. Xavier University of Louisiana Digital Commons. [Link]

  • Aniline. NIST WebBook. [Link]

  • Diethylamine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Aniline. NIST WebBook. [Link]

  • 2-Propynylamine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • infrared spectrum of propylamine. Doc Brown's Chemistry. [Link]

  • Vibrational and nonlinear optical properties of amine-capped push-pull polyynes by infrared and Raman spectroscopy. ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • 13.3: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ResearchGate. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • IR spectrum of two DIL compared with diethylamine. ResearchGate. [Link]

  • ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹... ResearchGate. [Link]

  • IR spectra of 1-hexene. ResearchGate. [Link]

  • 1-Hexyne. NIST WebBook. [Link]

  • Diethylamine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • IR: amines. University of Calgary. [Link]

  • Vibrational and nonlinear optical properties of amine-capped push-pull polyynes by infrared and Raman spectroscopy. arXiv. [Link]

  • Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Royal Society of Chemistry. [Link]

  • ATR-FTIR. Chemistry LibreTexts. [Link]

  • FTIR-16 || IR spectrum of alkynes. YouTube. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

  • 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • Propylamine. NIST WebBook. [Link]

Sources

Purity standards for 1-Aminobut-3-yn-2-ol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical purity standards for 1-Aminobut-3-yn-2-ol (CAS: 81606-79-3), a bifunctional chiral building block used in the synthesis of kinase inhibitors, antifungals, and complex heterocyclic drugs.

Executive Summary: The Purity Paradox in Alkyne Linkers

In pharmaceutical synthesis, 1-Aminobut-3-yn-2-ol serves as a high-value "linchpin" scaffold. Its dual functionality—a terminal alkyne for C-C bond formation (Sonogashira/Click chemistry) and an amino-alcohol motif for heterocyclization—makes it indispensable.

However, this versatility creates a "Purity Paradox" : The very reactivity that makes it useful also makes it prone to degradation and catalyst poisoning. Standard "Technical Grade" (>95%) batches often contain trace sulfur, magnesium salts, or over-reduced alkene byproducts that can silently kill palladium catalysts in downstream coupling steps, leading to erratic yields in GMP campaigns.

This guide compares Technical Grade vs. Pharma Grade specifications, providing experimental evidence on when to upgrade to high-purity inputs to safeguard your synthetic route.

Critical Impurity Profiling

Understanding the origin of impurities is the first step to control. The dominant commercial synthesis route involves the nucleophilic addition of ethynylmagnesium bromide to N-protected glycinaldehyde, followed by deprotection.

Synthesis & Impurity Origin Pathway

The following diagram maps the genesis of critical impurities during the standard manufacturing process.

ImpurityPathway Start N-Boc-Glycinal Intermediate Magnesium Alkoxide Complex Start->Intermediate Nucleophilic Addn Imp_Racemate Enantiomeric Impurity Start->Imp_Racemate Lack of Chiral Control Reagent Ethynyl MgBr (Grignard) Reagent->Intermediate Imp_Alkene 1-Aminobut-3-en-2-ol (Over-reduction) Reagent->Imp_Alkene Trace H2 or Metal Contam. Product 1-Aminobut-3-yn-2-ol (Target) Intermediate->Product Acidic Workup & Deprotection Imp_Salt Mg/Br Salts (Catalyst Poisons) Intermediate->Imp_Salt Incomplete Quench/Wash

Figure 1: Mechanistic origin of critical impurities. Magnesium salts and over-reduced alkenes are the most persistent contaminants in technical grade batches.

Comparative Performance Analysis

The choice of purity grade should be dictated by the immediate downstream chemistry .

Grade Comparison Matrix
FeatureTechnical Grade Pharma Grade (High Purity)
Purity (GC/HPLC) 95.0% – 97.0%≥ 99.0%
Water Content < 1.0%< 0.1% (Anhydrous)
Metal Content (Mg, Pd) > 500 ppm< 10 ppm
Alkene Impurity up to 2.0%< 0.1%
Primary Application Early R&D, Heterocycle formation (Condensation)GMP Manufacturing, Metal Catalysis (Sonogashira)
Cost Factor 1.0x (Baseline)2.5x – 3.0x
Scenario A: Metal-Catalyzed Couplings (Sonogashira)

The Risk: Palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) are notoriously sensitive to Lewis basic impurities. Residual magnesium salts from the Grignard synthesis can coordinate with the Pd-center, arresting the catalytic cycle.

  • Observation: Using Technical Grade (95%) in a Sonogashira coupling with an aryl iodide typically results in 40-60% yields with high catalyst loading (5-10 mol%).

  • Solution: Switching to Pharma Grade (>99%, <10 ppm metals) restores yields to >85% while allowing catalyst loading reduction to <1 mol%.

Scenario B: Heterocycle Formation (Oxazoles/Pyrroles)

The Risk: In condensation reactions (e.g., reacting the amine with an acid chloride followed by cyclization), metal poisons are less critical.

  • Observation: The presence of 2-3% alkene impurity is often inert in these pathways and can be removed during the final crystallization of the drug substance.

  • Verdict: Technical Grade is often sufficient and more cost-effective for these non-catalytic pathways.

Experimental Protocols

Protocol 1: Rapid Purity Validation (TLC & NMR)

Before committing a batch to a high-value step, validate its quality.

  • TLC System:

    • Mobile Phase: Dichloromethane:Methanol:NH4OH (90:9:1).

    • Visualization: Ninhydrin stain (stains primary amine red/purple) and KMnO4 (stains alkyne/alkene).

    • Pass Criteria: Single compact spot. Tailing indicates salt contamination.

  • 1H-NMR Check (DMSO-d6):

    • Focus on the alkyne proton (~3.2 ppm , doublet or triplet depending on coupling).

    • Critical Check: Look for alkene protons in the 5.0–6.0 ppm region. Any integration here >1% indicates over-reduction (1-aminobut-3-en-2-ol), which is difficult to separate later.

Protocol 2: Purification of Technical Grade Material

If Pharma Grade is unavailable, Technical Grade can be upgraded via Recrystallization as a Salt .

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude 1-Aminobut-3-yn-2-ol in 50 mL of absolute ethanol.

  • Salt Formation: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (4M in dioxane) or Oxalic Acid (anhydrous).

    • Why? The amine hydrochloride or oxalate salt crystallizes, rejecting non-basic impurities (alkenes) and metal salts.

  • Filtration: Filter the white precipitate under inert atmosphere (N2).

  • Washing: Wash the cake with cold diethyl ether (2 x 20 mL) to remove organic impurities.

  • Free-Basing (Optional): If the free base is required for the next step, suspend the salt in dry methanol and treat with 1.0 eq of Sodium Methoxide, then filter off the NaCl/Na-Oxalate.

Decision Support Visualization

Use this logic flow to select the appropriate grade for your campaign.

DecisionMatrix Start Select Application Q1 Is the next step Metal-Catalyzed? (Pd/Cu) Start->Q1 Q2 Is the target Enantiopure? Q1->Q2 Yes (Sonogashira/Click) TechGrade Use Technical Grade (95-97%) Q1->TechGrade No (Condensation/Acylation) PharmaGrade Use Pharma Grade (>99%, Low Metal) Q2->PharmaGrade No (Racemic OK) ChiralGrade Use Chiral Grade (>99% ee) Q2->ChiralGrade Yes (S or R required)

Figure 2: Decision matrix for selecting the appropriate purity grade based on downstream synthetic requirements.

References

  • Organic Syntheses. (2007). Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation. Org. Synth. 2007, 84, 120. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • PubChem. (2025). 1-Amino-3-buten-2-ol Compound Summary. (Note: Reference for structural analog comparison). Retrieved from [Link]

  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. (Context on amino-alcohol impurity profiling). Retrieved from [Link]

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 1-Aminobut-3-yn-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a novel and reactive building block in pharmaceutical synthesis, 1-Aminobut-3-yn-2-ol hydrochloride demands a rigorous and informed approach to laboratory safety. This guide, developed for researchers, scientists, and drug development professionals, provides essential, actionable information for the safe handling, use, and disposal of this compound. Our focus is on proactive risk mitigation and the implementation of self-validating safety protocols, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Stance

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Toxicity: Harmful or toxic if swallowed.[1][2]

  • Flammability: Potential to be a flammable liquid and vapor.[1][2]

Therefore, all handling procedures must be designed to prevent contact and inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 1-Aminobut-3-yn-2-ol hydrochloride. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to severe burns.[2][3] Always inspect gloves for integrity before use.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.Provides a barrier against spills and splashes, protecting the skin and underlying clothing.[3][5]
Respiratory Protection Use in a certified chemical fume hood is mandatory.Prevents inhalation of potentially harmful vapors.[1]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[3]

This comprehensive PPE ensemble creates a primary barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling 1-Aminobut-3-yn-2-ol hydrochloride, from initial receipt to final disposal.

cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receiving Receive & Inspect Container Storage Store in a Cool, Dry, Well-Ventilated, Corrosive-Designated Area Receiving->Storage Intact Container Prep Don Full PPE Storage->Prep Begin Experiment Work Handle in Chemical Fume Hood Prep->Work Waste Collect Waste in a Labeled, Compatible Container Work->Waste Generate Waste Disposal Dispose of as Hazardous Chemical Waste Waste->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.